(E/Z)-THZ1 dihydrochloride
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJNFLYHUXWUPF-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(E/Z)-THZ1 Dihydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, targeting a non-catalytic cysteine residue, has established it as a critical tool for investigating the roles of CDK7 in transcription and cell cycle control, and as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of (E/Z)-THZ1, detailing its effects on cellular signaling pathways and providing methodologies for key experimental procedures used to elucidate its function. Quantitative data are summarized for comparative analysis, and diagrams illustrating molecular interactions and experimental workflows are provided to facilitate a deeper understanding of this compound.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a key regulatory kinase with dual functions in mammalian cells. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, thereby controlling cell cycle progression.[1][2] Additionally, as a subunit of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.[1][2][3] Given the frequent dysregulation of both the cell cycle and transcription in cancer, CDK7 has emerged as a compelling therapeutic target.
(E/Z)-THZ1 is a first-in-class small molecule that acts as a selective and irreversible inhibitor of CDK7.[3][4] This guide will provide an in-depth exploration of its mechanism of action, supported by experimental data and protocols.
Mechanism of Action: Covalent Inhibition of CDK7
THZ1 functions as an irreversible inhibitor of CDK7 by forming a covalent bond with a specific cysteine residue, Cys312, located outside of the canonical ATP-binding pocket of the kinase.[3][5] This covalent modification is mediated by the acrylamide (B121943) moiety of THZ1 and is responsible for its high potency and selectivity.[3] This unique mechanism of targeting a non-catalytic residue contributes to its sustained inhibition of CDK7 activity.[5] While highly selective for CDK7, at higher concentrations, THZ1 has also been shown to inhibit the closely related kinases CDK12 and CDK13.[6][7]
The inhibition of CDK7 by THZ1 leads to profound and multifaceted effects on two primary cellular processes: transcription and cell cycle control.
Impact on Transcription
The primary and most well-characterized effect of THZ1 is the global suppression of transcription.[1][2][3] As a core component of TFIIH, CDK7 is responsible for phosphorylating the serine residues at positions 5 and 7 (Ser5 and Ser7) of the RNAPII CTD.[1][3] This phosphorylation is essential for the transition from transcription initiation to productive elongation.[6]
By covalently inhibiting CDK7, THZ1 prevents the phosphorylation of the RNAPII CTD.[3][5] This leads to a genome-wide decrease in RNAPII occupancy at gene promoters and bodies, effectively stalling the transcriptional machinery.[2] This transcriptional repression is particularly detrimental to cancer cells that exhibit "transcriptional addiction," a high dependency on the continuous expression of oncogenes and survival factors.[8][9] Notably, genes associated with super-enhancers, which are critical for maintaining cancer cell identity, are highly sensitive to THZ1 treatment.[2][9]
The downstream consequences of this transcriptional inhibition include the reduced expression of key oncogenic transcription factors such as MYC and RUNX1, as well as anti-apoptotic proteins like MCL-1 and BCL-XL, ultimately leading to apoptosis in cancer cells.[8][10]
Impact on Cell Cycle
As the catalytic subunit of the CAK complex, CDK7 is responsible for the activating phosphorylation of several cell cycle-dependent kinases, including CDK1, CDK2, CDK4, and CDK6.[1][2] By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M phases.[11][12] This disruption of the normal cell cycle progression further contributes to the anti-proliferative effects of THZ1.
Signaling Pathways
The inhibitory action of THZ1 on CDK7 perturbs several critical signaling pathways. The following diagram illustrates the central role of CDK7 and the points of intervention by THZ1.
Caption: Mechanism of action of (E/Z)-THZ1 dihydrochloride.
Quantitative Data
The potency of THZ1 has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and the duration of treatment.
| Parameter | Value | Assay Type | Cell Line(s) | Reference(s) |
| CDK7 IC50 | 3.2 nM | Kinase Binding Assay | In vitro | [7][13] |
| Cell Proliferation IC50 | 50 nM | Cell Viability Assay (72h) | Jurkat (T-ALL) | [6] |
| 26.26 nM | Cell Viability Assay (72h) | REH (B-ALL) | [12] | |
| 101.2 nM | Cell Viability Assay (72h) | NALM6 (B-ALL) | [12] | |
| 80-300 nM | Cell Viability Assay (48h) | Various Breast Cancer Lines | [14] | |
| <500 nM | Cell Viability Assay | Cholangiocarcinoma Cell Lines | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of THZ1.
Western Blot Analysis of RNAPII CTD Phosphorylation
This is a direct cellular assay to assess the inhibition of CDK7 by THZ1 by measuring the phosphorylation status of its primary substrate, RNAPII.[3][4][15]
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., Jurkat, T-ALL cell lines) in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of THZ1 or DMSO (vehicle control) for a specified time (e.g., 4 hours).[2][3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3][4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against total RNAPII, phospho-Ser2, phospho-Ser5, and phospho-Ser7 RNAPII overnight at 4°C.[3][4]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Caption: Experimental workflow for Western blot analysis.
Cell Viability and Proliferation Assays
These assays measure the cytotoxic and cytostatic effects of THZ1.[1][11][15]
Protocol (Resazurin Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[4]
-
Treatment: Treat the cells with a serial dilution of THZ1 (e.g., 1 nM to 10 µM) and a DMSO vehicle control for the desired duration (e.g., 48 or 72 hours).[6]
-
Assay: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours at 37°C.[4][6]
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
Cell Cycle Analysis
This assay determines the effect of THZ1 on cell cycle progression.[11][12][15]
Protocol:
-
Treatment: Treat cells with THZ1 for a specified period (e.g., 24 hours).[15]
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[15]
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium (B1200493) iodide (PI), in the presence of RNase A.[15]
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[15]
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by THZ1.[1][3]
Protocol:
-
Treatment: Treat cells with the desired concentrations of THZ1 or DMSO for 6-24 hours.[3]
-
Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).[3]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Analyze the cells by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of THZ1 in a mouse model.[3][16][17]
Protocol:
-
Tumor Implantation: Inject human cancer cells (e.g., multiple myeloma U266 cells) subcutaneously into the flank of immunodeficient mice.[3]
-
Treatment: When tumors reach a palpable size, randomize the mice into treatment and control groups. Administer THZ1 (e.g., 10 mg/kg, intraperitoneally, twice daily) or vehicle control.[3][16]
-
Monitoring: Monitor tumor volume and body weight regularly.[3][16]
-
Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[3]
Caption: Experimental workflow for in vivo xenograft studies.
Resistance Mechanisms
A major mechanism of acquired resistance to THZ1 is the upregulation of multidrug resistance transporters, specifically ABCB1 and ABCG2.[12] These transporters actively efflux THZ1 from the cancer cells, reducing its intracellular concentration and thereby its efficacy.
Conclusion
(E/Z)-THZ1 dihydrochloride is a powerful chemical probe and a promising therapeutic candidate that functions through the potent and irreversible covalent inhibition of CDK7. Its dual mechanism of disrupting transcription and the cell cycle provides a robust strategy for targeting cancer cells, particularly those with a high dependence on transcriptional regulation. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of CDK7 and to explore the full therapeutic potential of THZ1.
References
- 1. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 12. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-THZ1 Dihydrochloride: A Technical Guide to its Discovery, Synthesis, and Application in Targeting Transcriptional Addiction in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). As a critical regulator of both transcription and cell cycle, CDK7 has emerged as a compelling target in oncology. THZ1 represents a first-in-class molecule that irreversibly inhibits CDK7 by targeting a unique cysteine residue outside the kinase domain, leading to profound anti-proliferative effects in various cancer models. This document details the mechanism of action of THZ1, provides a summary of its key quantitative data, outlines detailed protocols for its synthesis and biological evaluation, and visualizes its core signaling pathway.
Discovery and Mechanism of Action
(E/Z)-THZ1 was identified through cell-based screening and kinase selectivity profiling as a potent inhibitor of CDK7.[1] It is a phenylaminopyrimidine derivative bearing a cysteine-reactive acrylamide (B121943) moiety.[1] Unlike traditional kinase inhibitors that target the ATP-binding pocket, THZ1 exhibits a unique mechanism of covalent inhibition.[2] It forms an irreversible covalent bond with Cysteine 312 (Cys312), a residue located outside of the canonical kinase domain of CDK7.[2][3] This unique binding mode confers high selectivity for CDK7 over other kinases, although it has been shown to inhibit the closely related kinases CDK12 and CDK13 at higher concentrations.[2][4]
The inhibition of CDK7 by THZ1 has two major downstream consequences:
-
Transcriptional Inhibition: As a core component of the general transcription factor TFIIH, CDK7 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7).[5][6] This phosphorylation is a critical step for transcription initiation and elongation. THZ1-mediated inhibition of CDK7 blocks RNAPII CTD phosphorylation, leading to a global downregulation of transcription.[3][5] This is particularly detrimental to cancer cells that are "transcriptionally addicted," meaning they rely on the high-level expression of oncogenes like MYC for their survival.[5][7]
-
Cell Cycle Disruption: CDK7 also functions as a CDK-activating kinase (CAK), responsible for the activating phosphorylation of cell cycle CDKs, including CDK1, CDK2, and CDK9.[2][5][6] By inhibiting the CAK activity of CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest.[2][5]
The dihydrochloride salt form, (E/Z)-THZ1 dihydrochloride, is a commonly used, water-soluble version of the compound for in vitro and in vivo studies.[8][9][10][11][12]
Quantitative Data
The following tables summarize the key in vitro and in vivo activities of THZ1.
| Parameter | Value | Reference |
| CDK7 IC₅₀ (Biochemical Assay) | 3.2 nM | [3][4][13] |
| Cell Line | IC₅₀ (Proliferation) | Reference |
| Jurkat (T-ALL) | 50 nM | [3] |
| Loucy (T-ALL) | 0.55 nM | [3] |
| Broad Cancer Cell Line Panel | <200 nM in 53% of lines | [2][14] |
Table 1: In Vitro Activity of THZ1
| Cancer Type | Animal Model | Dosage and Administration | Key Findings | Reference |
| Multiple Myeloma | U266 Xenograft | 10 mg/kg, i.p., twice daily | Reduced tumor burden and prolonged survival | [7] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | KOPTK1 Xenograft | 10 mg/kg, i.p., twice daily | Reduced tumor cell proliferation | [3] |
| Cholangiocarcinoma | HuCCT1 Xenograft | 10 mg/kg, i.p., twice daily | Suppressed xenograft growth | [15] |
Table 2: In Vivo Efficacy of THZ1
Synthesis of (E/Z)-THZ1
The following protocol details the final step in the synthesis of THZ1.
Reaction Scheme:
Materials:
-
N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide (Intermediate Amine)
-
(E)-4-bromobut-2-enoyl chloride
-
Dimethylamine (B145610) (2M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Cool a solution of N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide in dichloromethane (DCM) to -78°C.
-
To this cooled solution, add a solution of (E)-4-bromobut-2-enoyl chloride in DCM.
-
Stir the resulting mixture for 4 hours at -78°C.
-
Add a 2M solution of dimethylamine in THF to the reaction mixture.
-
Warm the reaction mixture to room temperature and stir for 45 minutes.
-
Evaporate the solvent to dryness to yield the crude product.
-
Purify the crude product by chromatography to obtain (E/Z)-THZ1.
Note: The dihydrochloride salt can be prepared by treating the free base with hydrochloric acid in an appropriate solvent.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of THZ1.
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly assesses the inhibition of CDK7 kinase activity in cells.
Materials:
-
Cancer cell line of interest (e.g., Jurkat)
-
(E/Z)-THZ1 dihydrochloride
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-total RNAPII, anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of (E/Z)-THZ1 dihydrochloride or DMSO for a specified time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
Cell Viability/Proliferation Assay (IC₅₀ Determination)
This assay measures the dose-dependent effect of THZ1 on cell growth.
Materials:
-
Cancer cell line of interest
-
(E/Z)-THZ1 dihydrochloride
-
Complete growth medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® or resazurin)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of (E/Z)-THZ1 dihydrochloride in complete growth medium.
-
Remove the existing medium and add the THZ1 dilutions or vehicle control to the wells.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of THZ1 in a mouse model.
Materials:
-
Human cancer cell line (e.g., U266 for multiple myeloma)
-
Immunodeficient mice (e.g., NOD/SCID)
-
(E/Z)-THZ1 dihydrochloride
-
Vehicle (e.g., 10% DMSO in 5% dextrose in water)
-
Calipers
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer (E/Z)-THZ1 dihydrochloride (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection, typically twice daily for 5 days a week.
-
Monitor tumor volume by measuring with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathway of THZ1 and a general experimental workflow.
References
- 1. Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. nanobioletters.com [nanobioletters.com]
- 15. apexbt.com [apexbt.com]
(E/Z)-THZ1 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to the covalent cyclin-dependent kinase 7 (CDK7) inhibitor, (E/Z)-THZ1 dihydrochloride (B599025). This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery.
Chemical Structure and Properties
(E/Z)-THZ1 dihydrochloride is a potent and selective inhibitor of CDK7. The "E/Z" designation refers to the isomeric mixture around the but-2-enamide (B7942871) double bond. The dihydrochloride salt form enhances the compound's solubility in aqueous solutions.
Chemical Structure:
-
IUPAC Name: N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide;dihydrochloride[1]
-
Canonical SMILES: CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl.Cl[1]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₃₁H₃₀Cl₃N₇O₂ |
| Molecular Weight | 638.97 g/mol |
| CAS Number | 2095433-94-4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Mechanism of Action
(E/Z)-THZ1 is a covalent inhibitor of CDK7, a key regulator of both transcription and cell cycle progression.[2][3] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys312) located outside of the ATP-binding pocket of CDK7.[3] This irreversible binding leads to the inhibition of CDK7's kinase activity.
The inhibition of CDK7 by THZ1 has two major downstream effects:
-
Transcriptional Inhibition: CDK7 is a component of the general transcription factor TFIIH and is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7 residues.[4] This phosphorylation is critical for transcription initiation and elongation. THZ1-mediated inhibition of CDK7 leads to a global suppression of transcription, with a particularly strong effect on genes associated with super-enhancers, which are often found driving the expression of key oncogenes like MYC.[3]
-
Cell Cycle Arrest: CDK7 is also the catalytic subunit of the CDK-activating kinase (CAK) complex, which activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, by phosphorylating their T-loops.[5] By inhibiting CDK7, THZ1 prevents the activation of these cell cycle-dependent kinases, leading to cell cycle arrest, primarily at the G1/S transition.[5]
Signaling Pathway Diagram
Caption: Mechanism of (E/Z)-THZ1 action on transcription and cell cycle.
Quantitative Biological Data
The biological activity of (E/Z)-THZ1 has been characterized in various assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) | Assay Type |
| CDK7 | 3.2 | Kinase Binding Assay |
| CDK12 | Inhibited | Kinome Profiling |
| CDK13 | Inhibited | Kinome Profiling |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Potent |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | ~50 |
| Multiple Myeloma Cells | Multiple Myeloma | Low nM range |
Experimental Protocols
This section provides detailed methodologies for key experiments involving (E/Z)-THZ1.
Synthesis and Characterization
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
In Vitro Kinase Assay
This protocol describes a luminescent-based assay to measure the kinase activity of CDK7 and its inhibition by THZ1.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Peptide substrate (e.g., a peptide containing the CTD heptad repeat YSPTSPS)
-
ATP
-
(E/Z)-THZ1 dihydrochloride dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of THZ1 in DMSO.
-
Add 2.5 µL of the diluted THZ1 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted CDK7 enzyme to each well.
-
To initiate the kinase reaction, add 5 µL of a solution containing the substrate peptide and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
(E/Z)-THZ1 dihydrochloride dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of THZ1 in complete growth medium.
-
Treat the cells with various concentrations of THZ1 or a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
Western Blot Analysis for RNAPII Phosphorylation
This protocol is used to assess the effect of THZ1 on CDK7 activity by measuring the phosphorylation of its substrate, RNAPII.
Materials:
-
Cancer cell line (e.g., Jurkat)
-
(E/Z)-THZ1 dihydrochloride
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-RNAPII CTD (Ser2, Ser5, Ser7), anti-total RNAPII, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with THZ1 or DMSO for the desired time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
In Vivo Xenograft Tumor Model
This protocol describes a general method for evaluating the anti-tumor efficacy of THZ1 in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Human cancer cell line (e.g., U266 multiple myeloma cells)
-
(E/Z)-THZ1 dihydrochloride
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Prepare the THZ1 formulation fresh on the day of use. A common dose is 10 mg/kg administered intraperitoneally (i.p.) or intravenously (i.v.).[4][6]
-
Administer THZ1 or vehicle to the mice according to the desired schedule (e.g., daily or twice daily, 5 days a week).[6]
-
Monitor tumor volume and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of (E/Z)-THZ1.
Conclusion
(E/Z)-THZ1 dihydrochloride is a powerful chemical probe for studying the roles of CDK7 in transcription and cell cycle control. Its potent and covalent mechanism of action provides a unique tool for researchers. This guide has summarized the key chemical and biological properties of (E/Z)-THZ1 and provided detailed experimental protocols to facilitate its use in the laboratory. Further research into this and similar molecules may lead to the development of novel therapeutics for transcriptionally addicted cancers.
References
- 1. Thz1 | C31H28ClN7O2 | CID 73602827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
(E/Z)-THZ1 Dihydrochloride: An In-Depth Technical Guide on its Effect on RNAPII Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a critical tool in transcription research and a promising candidate for anti-cancer therapeutics. CDK7 is a key component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle. This technical guide provides a comprehensive overview of the mechanism of action of THZ1, with a specific focus on its profound effects on the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This document synthesizes quantitative data from multiple studies, details key experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction to (E/Z)-THZ1 and RNAPII Phosphorylation
The process of transcription in eukaryotes is intricately regulated, with the phosphorylation of the RNAPII CTD serving as a central control mechanism. The CTD consists of multiple repeats of the heptapeptide (B1575542) consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of the serine residues at positions 2, 5, and 7 dictates the stage of the transcription cycle, from initiation and elongation to termination and RNA processing.
CDK7, as part of TFIIH, is a primary kinase responsible for phosphorylating Ser5 and Ser7 of the RNAPII CTD during transcription initiation. This phosphorylation event is crucial for promoter clearance and the recruitment of capping enzymes. (E/Z)-THZ1 dihydrochloride covalently binds to a unique cysteine residue (C312) outside the active site of CDK7, leading to its irreversible inhibition.[1][2] This targeted inhibition disrupts the normal phosphorylation cascade of RNAPII, leading to widespread transcriptional changes and, in the context of cancer, potent anti-proliferative and pro-apoptotic effects.[3][4]
Quantitative Effects of THZ1 on RNAPII Phosphorylation
The inhibitory effect of THZ1 on RNAPII CTD phosphorylation is both dose- and time-dependent. Numerous studies have quantified these effects in various cell lines using techniques such as Western blotting. The following tables summarize key quantitative findings.
| Cell Line | THZ1 Concentration | Treatment Duration | Effect on p-Ser2-RNAPII | Effect on p-Ser5-RNAPII | Effect on p-Ser7-RNAPII | Reference |
| Jurkat | 250 nM | 4 hours | Concurrent loss | Complete inhibition | Complete inhibition | [1] |
| Loucy | Not Specified | 4 hours | Inhibition | Inhibition | Inhibition | [5] |
| HepG2-LV | 200 nM | 3 hours | Significant decrease | Significant decrease | Significant decrease | [6] |
| HepG2-MYC | 200 nM | 3 hours | Significant decrease | Significant decrease | Significant decrease | [6] |
| HuCCT1 | Not Specified | Time-dependent | Inhibition | Inhibition | Inhibition | [7] |
| HuH28 | Not Specified | Time-dependent | Inhibition | Inhibition | Inhibition | [7] |
| RBE | Not Specified | Time-dependent | Inhibition | Inhibition | Inhibition | [7] |
| GIST-T1 | Dose-dependent | Not Specified | Reduction | Reduction | Reduction | [8] |
| GIST-882 | Dose-dependent | Not Specified | Reduction | Reduction | Reduction | [8] |
| B-ALL cells | Not Specified | Not Specified | Reduction | Reduction | Reduction | [4] |
Table 1: Summary of (E/Z)-THZ1 Effect on RNAPII CTD Phosphorylation in Various Cancer Cell Lines.
| Cell Line | THZ1 Concentration | Treatment Duration | Change in Total RNAPII Levels | Reference |
| DMS114 | 1 µM | 1-2 hours | Reduction in both phosphorylated and unphosphorylated forms | [9][10] |
| HepG2-LV | 200 nM | 3 hours | No significant change | [6] |
| HepG2-MYC | 200 nM | 3 hours | No significant change | [6] |
Table 2: Effect of (E/Z)-THZ1 on Total RNAPII Levels.
Signaling Pathway and Mechanism of Action
THZ1's primary mechanism of action is the direct and irreversible inhibition of CDK7. This leads to a cascade of downstream effects on transcription and the cell cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Biological Function of (E/Z)-THZ1 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-THZ1 dihydrochloride (B599025) is a highly selective and potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] As a key regulator of transcription and cell cycle progression, CDK7 represents a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the biological function of (E/Z)-THZ1 dihydrochloride, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of cancer biology and targeted therapeutics.
Introduction
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in fundamental cellular processes. As a catalytic subunit of the CDK-activating kinase (CAK) complex, which also includes Cyclin H and MAT1, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression.[5][6][7][8][9] Additionally, CDK7 is an essential component of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 5 and 7 residues, a critical step for transcription initiation and elongation.[2][4]
The dysregulation of CDK7 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. (E/Z)-THZ1 dihydrochloride has emerged as a first-in-class covalent inhibitor of CDK7, demonstrating potent anti-proliferative activity across a broad range of cancer cell lines.[1][10]
Mechanism of Action
(E/Z)-THZ1 dihydrochloride exerts its biological effects through the selective and irreversible inhibition of CDK7.[2] Its unique mechanism of action involves the covalent modification of a cysteine residue (Cys312) located outside the canonical ATP-binding pocket of CDK7.[2] This allosteric inhibition leads to a conformational change that inactivates the kinase.
The inhibition of CDK7 by THZ1 has two major downstream consequences:
-
Transcriptional Inhibition: By preventing the phosphorylation of the RNAPII CTD, THZ1 disrupts the transcription of a wide range of genes.[2][4] This effect is particularly pronounced for genes with super-enhancers, which are often key oncogenes such as MYC and RUNX1.[4][11] The transcriptional addiction of many cancer cells to these oncogenes makes them particularly vulnerable to CDK7 inhibition.
-
Cell Cycle Arrest: As the CDK-activating kinase, CDK7 is essential for the activation of cell cycle-dependent kinases. By inhibiting CDK7, THZ1 prevents the phosphorylation and activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S and G2/M transitions.[4]
Quantitative Data
The anti-proliferative activity of (E/Z)-THZ1 dihydrochloride has been evaluated across a wide variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and broad-spectrum efficacy.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~5-20 | [12] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~5-20 | [12] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~5-20 | [10] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Potent Activity | [13] |
| Breast Cancer Cell Lines (Panel) | Breast Cancer | 80-300 (2-day treatment) | [14] |
| SKBR3 | Breast Cancer (ER-/HER2+) | Most sensitive in panel | [14] |
| JIMT-1 | Breast Cancer (ER-/HER2+) | Least sensitive in panel | [14] |
| Murine SCLC | Small Cell Lung Cancer | 75-100 | [11] |
| Murine NSCLC | Non-Small Cell Lung Cancer | ~750 | [11] |
| MYCN-amplified Neuroblastoma | Neuroblastoma | 6-9 | [1] |
| T24 | Urothelial Carcinoma | Dose-dependent cytotoxicity | [15] |
| BFTC-905 | Urothelial Carcinoma | Dose-dependent cytotoxicity | [15] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | Potent Activity | [16] |
| Gliomaspheres | Glioblastoma | 100 | [17] |
Experimental Protocols
Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol is for assessing the inhibition of CDK7 by measuring the phosphorylation status of its direct substrate, the RNAPII CTD.
Materials:
-
Cancer cell lines of interest
-
(E/Z)-THZ1 dihydrochloride
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-RNAPII CTD (Ser2)
-
Phospho-RNAPII CTD (Ser5)
-
Phospho-RNAPII CTD (Ser7)
-
Total RNAPII
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of (E/Z)-THZ1 dihydrochloride or DMSO for the desired time (e.g., 4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
Cell Viability Assay (MTT/MTS Assay)
This protocol measures the effect of (E/Z)-THZ1 dihydrochloride on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
(E/Z)-THZ1 dihydrochloride
-
DMSO
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After overnight incubation, treat the cells with a serial dilution of (E/Z)-THZ1 dihydrochloride or DMSO for a specified duration (e.g., 72 hours).[18]
-
Reagent Incubation:
-
MTT: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.[18][19]
-
MTS: Add MTS reagent to each well and incubate for 1-4 hours.[18][20]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of (E/Z)-THZ1 dihydrochloride.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID-γ)
-
Cancer cell line of interest (e.g., U266 for multiple myeloma, KOPTK1 for T-ALL)
-
(E/Z)-THZ1 dihydrochloride
-
Vehicle (e.g., 10% DMSO in 5% dextrose in water)
-
Calipers for tumor measurement
-
Bioluminescence imaging system (for luciferase-expressing cells)
Procedure:
-
Tumor Cell Implantation: Inject cancer cells subcutaneously or intravenously into the mice.[21]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements or bioluminescence imaging.[21][22]
-
Treatment: Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups. Administer (E/Z)-THZ1 dihydrochloride (e.g., 10 mg/kg, intraperitoneally, twice daily, 5 days/week) or vehicle.[15][21][22]
-
Efficacy and Toxicity Assessment: Monitor tumor volume and animal body weight regularly. At the end of the study, harvest tumors for further analysis (e.g., Western blot, immunohistochemistry).[15][21]
Signaling Pathways and Visualizations
CDK7 in Transcription and Cell Cycle
CDK7 plays a central role in coordinating transcription and cell cycle progression. The following diagram illustrates the dual functions of the CDK7-Cyclin H-MAT1 complex.
Mechanism of (E/Z)-THZ1 Dihydrochloride Inhibition
This diagram illustrates how (E/Z)-THZ1 dihydrochloride inhibits CDK7 and its downstream effects.
Experimental Workflow for Assessing THZ1 Efficacy
This diagram outlines a typical experimental workflow for characterizing the biological effects of (E/Z)-THZ1 dihydrochloride.
Conclusion
(E/Z)-THZ1 dihydrochloride is a powerful research tool and a promising therapeutic candidate that targets the fundamental cellular processes of transcription and cell cycle control through the specific and covalent inhibition of CDK7. Its potent anti-proliferative activity in a wide range of cancer models underscores the therapeutic potential of targeting transcriptional addiction in cancer. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the biological functions of (E/Z)-THZ1 dihydrochloride and accelerate the development of novel cancer therapies.
Synthesis
References
- 1. scienceopen.com [scienceopen.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Functional Analysis of the Cdk7·Cyclin H·Mat1 Complex in Mouse Embryonic Stem Cells and Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for CDK7 activation by MAT1 and Cyclin H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for CDK7 activation by MAT1 and Cyclin H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAT1, cdk7 and cyclin H form a kinase complex which is UV light-sensitive upon association with TFIIH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THZ1 [shop.labclinics.com]
- 13. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. materialneutral.info [materialneutral.info]
- 21. benchchem.com [benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
(E/Z)-THZ1 Dihydrochloride: A Technical Guide to its Role in Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective, first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] As a key component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, CDK7 plays a dual role in the regulation of transcription and cell cycle progression.[1][4][5] THZ1's unique mechanism of action, involving the irreversible targeting of a cysteine residue outside the canonical kinase domain, has established it as a critical tool for studying transcriptional control and a promising therapeutic agent for cancers exhibiting "transcriptional addiction."[1][2][3] This guide provides an in-depth technical overview of THZ1's role in transcription regulation, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and associated workflows.
Mechanism of Action: Covalent Inhibition of CDK7
THZ1 is a phenylaminopyrimidine derivative containing an acrylamide (B121943) moiety that covalently binds to Cysteine 312 (Cys312) of CDK7.[1][4] This cysteine residue is located in a region C-terminal to the kinase domain, and its modification by THZ1 leads to irreversible inhibition of the enzyme's kinase activity.[1][4]
The inhibition of CDK7 by THZ1 has two major downstream consequences:
-
Inhibition of Transcription: As a subunit of TFIIH, CDK7 is responsible for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7) residues.[4][6][7] This phosphorylation is a critical step for transcription initiation and the transition to productive elongation. THZ1-mediated inhibition of CDK7 blocks this phosphorylation, leading to a global downregulation of transcription.[4][6][7] This effect is particularly pronounced for genes associated with super-enhancers, which are large clusters of regulatory elements that drive the expression of key oncogenes.[7][8][9]
-
Cell Cycle Arrest: As the catalytic subunit of the CAK complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[5][10] By inhibiting CDK7, THZ1 disrupts the activation of these cell cycle CDKs, leading to cell cycle arrest, often at the G2/M phase.[5][10][11]
Data Presentation: Quantitative Effects of THZ1
The following tables summarize the quantitative effects of THZ1 on cell viability and gene expression across various cancer cell lines.
Table 1: IC50 Values of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [3] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [3] |
| Multiple Myeloma (various) | Multiple Myeloma | Low nM range | [10] |
| SCLC (various) | Small Cell Lung Cancer | 5-20 | [12] |
| Breast Cancer (various) | Breast Cancer | 80-300 (48h) | [13] |
| Medulloblastoma (MYC-amplified) | Medulloblastoma | 10 | [14] |
| Chronic Lymphocytic Leukemia (CLL) | Chronic Lymphocytic Leukemia | 7.23 - 7.35 | [15] |
Table 2: Effect of THZ1 on Gene and Protein Expression
| Target | Effect | Cell Line(s) | Concentration & Time | Reference |
| RNAPII CTD pSer5 | Inhibition | Jurkat, Loucy, Multiple Myeloma, NSCLC, Cholangiocarcinoma | 250 nM, 4h (Jurkat); 50-400 nM, 24h (MM); 200 nM, 48h (NSCLC); Time-dependent (CCA) | [1][10][16][17] |
| RNAPII CTD pSer7 | Inhibition | Jurkat, NSCLC, Cholangiocarcinoma | 250 nM, 4h (Jurkat); 200 nM, 48h (NSCLC); Time-dependent (CCA) | [1][16][17] |
| RNAPII CTD pSer2 | Inhibition | Jurkat, Multiple Myeloma, NSCLC, Cholangiocarcinoma | 250 nM, 4h (Jurkat); 50-400 nM, 24h (MM); 200 nM, 48h (NSCLC); Time-dependent (CCA) | [1][10][16][17] |
| c-MYC mRNA/protein | Downregulation | Multiple Myeloma, B-ALL | 200 nM, 1-3h (MM); Dose-dependent (B-ALL) | [6][18] |
| MCL-1 mRNA/protein | Downregulation | Multiple Myeloma | 200 nM, 1-3h | [6] |
| BCL-XL mRNA/protein | Downregulation | Multiple Myeloma | 200 nM, 1-3h | [6] |
| RUNX1 | Downregulation | Jurkat (T-ALL) | 50 nM | [2] |
| Global mRNA | Downregulation | Nasopharyngeal Carcinoma | 200 nM, 6h | [19] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of (E/Z)-THZ1 action on transcription and cell cycle.
Caption: General experimental workflow for studying THZ1's effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of THZ1 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
(E/Z)-THZ1 dihydrochloride
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period and allow them to adhere overnight.
-
Prepare serial dilutions of THZ1 in complete culture medium. A typical concentration range is 0-1000 nM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest THZ1 concentration used.
-
Remove the culture medium and add 100 µL of the THZ1 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[20]
Western Blot Analysis of RNAPII CTD Phosphorylation
This protocol is for assessing the inhibition of CDK7 by THZ1 through the phosphorylation status of RNAPII.
Materials:
-
Cells treated with THZ1 and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Total RNAPII (Rpb1)
-
Phospho-RNAPII Ser2
-
Phospho-RNAPII Ser5
-
Phospho-RNAPII Ser7
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of THZ1 for the specified time (e.g., 4 hours).[1]
-
Harvest and lyse the cells in lysis buffer on ice.
-
Quantify the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Super-Enhancer Analysis
This protocol outlines the general steps for identifying super-enhancers and assessing the impact of THZ1 on their activity.
Materials:
-
Cells treated with THZ1 and control cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Sonicator (e.g., Bioruptor)
-
Antibodies for ChIP (e.g., H3K27ac, RNAPII)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
-
High-throughput sequencer
Procedure:
-
Treat cells with THZ1 (e.g., 100 nM for 3 hours) or vehicle control.[9]
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Perform immunoprecipitation overnight at 4°C with an antibody against H3K27ac or RNAPII.[9][21]
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.
-
Data Analysis:
Conclusion
(E/Z)-THZ1 dihydrochloride is a powerful chemical probe and a promising therapeutic lead that has significantly advanced our understanding of the role of CDK7 in transcription and cancer. Its ability to covalently inhibit CDK7 provides a unique tool to dissect the mechanisms of transcriptional addiction in various malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working with THZ1 to explore its full potential in basic research and clinical applications.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Transcriptional CDK inhibitors, CYC065 and THZ1 promote Bim-dependent apoptosis in primary and recurrent GBM through cell cycle arrest and Mcl-1 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 19. Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-THZ1 Dihydrochloride: A Technical Guide for Researchers
(E/Z)-THZ1 dihydrochloride (B599025) (CAS Number: 2095433-94-4) is a potent and selective, covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its unique mechanism of action, which involves both ATP-site and allosteric binding, has positioned it as a valuable tool for investigating transcription and cell cycle control, and as a promising therapeutic candidate in oncology. This document provides an in-depth technical guide for researchers and drug development professionals working with this compound.
Core Compound Information
| Property | Value |
| CAS Number | 2095433-94-4 |
| Molecular Formula | C₃₁H₃₀Cl₃N₇O₂ |
| Molecular Weight | 638.97 g/mol |
| Mechanism of Action | Selective, covalent, and allosteric inhibitor of CDK7.[1][2] |
| Target | Cyclin-Dependent Kinase 7 (CDK7) |
| Storage Temperature | -20℃ |
Quantitative Biological Activity
(E/Z)-THZ1 dihydrochloride exhibits potent inhibitory activity against CDK7 and demonstrates broad anti-proliferative effects across a wide range of cancer cell lines.
In Vitro Potency
| Target | Assay Type | IC₅₀ | Reference |
| CDK7 | Kinase Binding Assay | 3.2 nM | [3] |
Cellular Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (72h) | Reference(s) |
| NALM6 | B-cell Acute Lymphocytic Leukemia | 101.2 nM | [4] |
| REH | B-cell Acute Lymphocytic Leukemia | 26.26 nM | [4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 nM | [5] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55 nM | [5] |
| Various hSCLC | Small Cell Lung Cancer | 5-20 nM | [1] |
| Breast Cancer Lines | Breast Cancer | 80-300 nM (48h) | [6] |
In Vivo Efficacy
| Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| T-ALL Xenograft | 10 mg/kg, twice daily | Well-tolerated with no overt toxicity. | |
| MM Xenograft (Systemic) | 10 mg/kg, i.p., twice daily, 5 days/week | Significantly improved survival with minimal toxicity.[7] Downregulation of MCL-1 and c-MYC observed.[7] | [7] |
Mechanism of Action and Signaling Pathways
THZ1 functions as a selective and irreversible inhibitor of CDK7.[8] CDK7 is a critical component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex. By covalently binding to a unique cysteine residue (Cys312) outside the kinase domain of CDK7, THZ1 disrupts its catalytic activity.[9] This inhibition leads to two primary downstream effects:
-
Inhibition of Transcription: CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7, a crucial step for transcription initiation and elongation. THZ1-mediated inhibition of CDK7 prevents RNAPII CTD phosphorylation, leading to the suppression of transcription, particularly of genes with super-enhancers, including many oncogenes.[8][9]
-
Cell Cycle Arrest: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[10] Inhibition of CDK7's CAK activity leads to cell cycle arrest, primarily at the G1/S and G2/M phases.[9]
The following diagram illustrates the core mechanism of action of THZ1:
Perturbation of Key Cancer-Related Signaling Pathways
THZ1 has been shown to modulate several critical signaling pathways implicated in cancer development and progression:
-
c-MYC-Mediated Signaling: THZ1 treatment leads to a significant downregulation of c-MYC mRNA and protein levels.[4][5] This is a key mechanism of its anti-tumor activity, as many cancers are dependent on c-MYC for their growth and survival. The suppression of c-MYC by THZ1 can also lead to the disruption of cellular metabolism in cancer cells.[4]
-
p53 Signaling Pathway: In cancer cells with wild-type p53, the efficacy of THZ1 can be enhanced by elevating p53 expression.[11] The combination of THZ1 with agents that stabilize p53, such as MDM2 inhibitors, can lead to synergistic anti-tumor effects.[11] THZ1 treatment can disturb the p53 signaling pathway.[4]
-
Hedgehog Signaling Pathway: THZ1 has been shown to suppress the aberrant Hedgehog signaling pathway, which is a driver in certain cancers like medulloblastoma and can contribute to chemoresistance in others, such as urothelial carcinoma.[12][13] This suggests a role for THZ1 in overcoming resistance to standard therapies.
The following diagram illustrates the interplay of THZ1 with these key signaling pathways:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevation of effective p53 expression sensitizes wild-type p53 breast cancer cells to CDK7 inhibitor THZ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 inhibition suppresses aberrant hedgehog pathway and overcomes resistance to smoothened antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 inhibition by THZ1 suppresses cancer stemness in both chemonaïve and chemoresistant urothelial carcinoma via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiproliferative Power of (E/Z)-THZ1 Dihydrochloride: A Technical Guide
(E/Z)-THZ1 dihydrochloride , a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a significant agent in cancer research due to its robust antiproliferative effects across a wide array of cancer cell lines. This technical guide provides an in-depth overview of its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Dual Assault on Cancer Cells
THZ1 exerts its antiproliferative effects primarily by covalently binding to a unique cysteine residue (Cys312) outside the canonical kinase domain of CDK7.[1] This irreversible inhibition disrupts the dual functions of CDK7 in regulating both transcription and cell cycle progression.
1. Transcriptional Repression: As a critical component of the general transcription factor TFIIH, CDK7 is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine residues 5 and 7 (Ser5/7). This phosphorylation is a crucial step for transcription initiation and elongation.[1][2] THZ1-mediated inhibition of CDK7 prevents RNAPII CTD phosphorylation, leading to a global suppression of transcription.[3] This disproportionately affects genes with high transcription rates and short mRNA half-lives, which often include key oncogenes such as MYC and anti-apoptotic proteins like MCL-1 and BCL-xL.[4][5] The downregulation of these survival proteins shifts the cellular balance towards programmed cell death, or apoptosis.
2. Cell Cycle Arrest: CDK7, in a complex with Cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex.[6] This complex is responsible for activating other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression.[1] By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest, frequently observed at the G2/M phase.[7][8]
Quantitative Data Presentation
The antiproliferative activity of THZ1 has been quantified across numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating its potent effects.
| Cancer Type | Cell Line | IC50 (nM) | Assay Duration |
| B-Cell Acute Lymphocytic Leukemia | NALM6 | 101.2 | 72 hours |
| REH | 26.26 | 72 hours | |
| Chronic Lymphocytic Leukemia | MEC1 | 7.23 | Not Specified |
| MEC2 | 7.35 | Not Specified | |
| Multiple Myeloma | U266 | ~50-400 (Effective Range) | 24 hours |
| T-Cell Acute Lymphoblastic Leukemia | Jurkat | 50 | 72 hours |
| Loucy | 0.55 | 72 hours | |
| Non-Small Cell Lung Cancer | H1299 | ~50 | 48 hours |
| A549 | ~100 | 48 hours | |
| H292 | Not Specified | 48 hours | |
| H23 | Not Specified | 48 hours | |
| Breast Cancer | Various | 80-300 | 48 hours |
| Urothelial Carcinoma | T24 | Effective at 250-750 | 24 hours |
| BFTC-905 | Effective at 250-750 | 24 hours |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of THZ1's antiproliferative effects. The following sections outline the protocols for key experiments.
Cell Viability and Proliferation Assays
These assays are fundamental in determining the cytotoxic and cytostatic effects of THZ1.
Common Assays:
-
ATP-based assays (e.g., CellTiter-Glo®): Measures ATP levels as an indicator of metabolically active cells.
-
Metabolic reduction assays (e.g., Resazurin, WST-1, CCK-8): Colorimetric or fluorometric assays that measure the reducing power of viable cells.
-
DNA synthesis assays (e.g., BrdU incorporation): Measures the incorporation of bromodeoxyuridine into newly synthesized DNA.[9]
General Protocol (96-well plate format):
-
Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of THZ1 in complete growth medium. A typical concentration range is 1 nM to 10 µM. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Remove the existing medium and add 100 µL of the THZ1 dilutions or vehicle control to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Procedure: Add the chosen viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using appropriate software.
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly assesses the inhibition of CDK7 by measuring the phosphorylation status of its primary substrate, RNAPII.[10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of THZ1 (e.g., 250 nM) or a vehicle control for a specified time course (e.g., 0, 1, 2, 4, 6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total RNAPII, phospho-Ser2, phospho-Ser5, and phospho-Ser7 RNAPII overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis following THZ1 treatment.[5]
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of THZ1 (e.g., 50 nM to 500 nM) and a vehicle control for the desired time (e.g., 6, 12, 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Washing and Resuspension: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the samples immediately by flow cytometry. The cell populations are distinguished as follows: Viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the effect of THZ1 on cell cycle progression using flow cytometry.[10]
Protocol:
-
Cell Treatment: Treat cells with THZ1 for a specified period (e.g., 24 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), in the presence of RNase A to degrade RNA.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies described, the following diagrams have been generated using the Graphviz DOT language.
Caption: THZ1's dual mechanism of action.
Caption: Transcriptional inhibition leading to apoptosis.
Caption: General workflow for cell viability assays.
Caption: Workflow for apoptosis analysis.
References
- 1. Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of CDK7, Cyclin H, and MAT1 Is Elevated in Breast Cancer and Is Prognostic in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: (E/Z)-THZ1 Dihydrochloride in T-Cell Acute Lymphoblastic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1][2]. It has demonstrated significant anti-proliferative effects across a range of cancer cell lines, with particular sensitivity observed in T-cell acute lymphoblastic leukemia (T-ALL)[3]. This document provides detailed application notes and experimental protocols for the use of (E/Z)-THZ1 dihydrochloride in T-ALL research, summarizing key quantitative data and outlining methodologies for critical in vitro experiments.
Mechanism of Action
THZ1 covalently binds to Cysteine 312 of CDK7, a residue located outside of the kinase domain, leading to the irreversible inhibition of its kinase activity[3]. CDK7 is a crucial component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex. By inhibiting CDK7, THZ1 disrupts two key cellular processes:
-
Transcription: THZ1 treatment leads to a global decrease in transcription by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5, Serine 7, and Serine 2 positions[3][4][5]. This disproportionately affects the transcription of genes with super-enhancers, such as the key T-ALL oncogene RUNX1[3].
-
Cell Cycle Progression: As a CAK, CDK7 is responsible for the activating phosphorylation of cell cycle CDKs, including CDK1 and CDK2. THZ1 inhibits the T-loop phosphorylation of these CDKs, leading to cell cycle arrest[3].
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of (E/Z)-THZ1 dihydrochloride in T-ALL and other relevant cancer cell lines.
Table 1: IC50 Values of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50 | [3] |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 50 | [3] |
| MEC1 | Chronic Lymphocytic Leukemia | 7.23 | [6] |
| MEC2 | Chronic Lymphocytic Leukemia | 7.35 | [6] |
| Kasumi-1 | Acute Myeloid Leukemia | 400 (apoptosis induction) | [7] |
| U266 | Multiple Myeloma | <300 | [5] |
| OPM2 | Multiple Myeloma | <300 | [5] |
Table 2: Effects of THZ1 on Cellular Processes in T-ALL Cell Lines
| Cell Line | Concentration (nM) | Time (hours) | Effect | Reference |
| Jurkat | 50 | 72 | Anti-proliferative effect | [3] |
| Loucy | 50 | 72 | Anti-proliferative effect | [3] |
| Jurkat | 50 | 3 | Reduction in CDK1 and CDK2 T-loop phosphorylation | [3] |
| Loucy | 50 | 4 | Inhibition of RNAPII CTD phosphorylation | [3] |
Signaling Pathway
The signaling pathway below illustrates the mechanism of action of THZ1 in T-ALL, highlighting its impact on transcription and cell cycle control.
Caption: Mechanism of THZ1 in T-ALL.
Experimental Protocols
Detailed protocols for key experiments to assess the efficacy of (E/Z)-THZ1 dihydrochloride in T-ALL are provided below.
Cell Viability Assay
This protocol determines the anti-proliferative effect of THZ1 on T-ALL cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (E/Z)-THZ1 Dihydrochloride for Multiple Myeloma Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] In the context of multiple myeloma, THZ1 has demonstrated significant anti-tumor activity by targeting the transcriptional machinery upon which myeloma cells are highly dependent.[4] These application notes provide a comprehensive overview of the preclinical data and detailed protocols for the use of (E/Z)-THZ1 in multiple myeloma research.
Mechanism of Action
THZ1 exerts its anti-myeloma effects primarily through the inhibition of CDK7, a critical component of the general transcription factor TFIIH and a CDK-activating kinase (CAK).[3][5] This dual role allows THZ1 to disrupt two key cellular processes:
-
Transcriptional Inhibition: THZ1 inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNA Pol II), leading to a global suppression of transcription.[1][3][4] This is particularly effective in transcriptionally addicted cancers like multiple myeloma.
-
Cell Cycle Disruption: By inhibiting the CAK activity of CDK7, THZ1 prevents the activation of other CDKs, such as CDK1 and CDK2, leading to cell cycle arrest, primarily at the G2/M phase.[1][3][6]
The transcriptional repression induced by THZ1 leads to the downregulation of key pro-survival and oncogenic proteins in multiple myeloma, including MYC, MCL-1, and BCL-xL.[1][2][7][8] This targeted downregulation is a key driver of the apoptotic response observed in treated myeloma cells.[1][7][8] Furthermore, THZ1 has been shown to modulate the canonical NF-kB signaling pathway, which is crucial for the survival of myeloma cells, especially in the context of the bone marrow microenvironment.[4]
Data Presentation
In Vitro Efficacy: Apoptosis Induction in Multiple Myeloma Cell Lines
| Cell Line | Drug Resistance | THZ1 Concentration | Exposure Time (hours) | Outcome | Reference |
| H929 | Parental | Low nM concentrations | 24 | Growth inhibition and apoptosis | [3] |
| OPM2 | Parental | Low nM concentrations | 24 | Growth inhibition and apoptosis | [3] |
| RPMI8226 | Parental | Low nM concentrations | 24 | Growth inhibition and apoptosis | [3] |
| U266 | Parental | Low nM concentrations | 24 | Growth inhibition and apoptosis | [3] |
| 8226/V10R | Bortezomib-resistant | Not specified | 24 | Apoptosis induction | [1] |
| 8226/R10R | Bortezomib-resistant | Not specified | 24 | Apoptosis induction | [1] |
| PS-R | Bortezomib-resistant | Not specified | 24 | Apoptosis induction | [1] |
| H929BTZR | Bortezomib-resistant | Not specified | 48 | Reduced cell viability | [9] |
In Vivo Efficacy: Systemic U266 Xenograft Model
| Animal Model | Treatment Regimen | Duration | Key Findings | Reference |
| NOD/SCIDγ (NSG) mice | 10 mg/kg THZ1, i.p., twice daily, 5 days/week | 4 weeks | Significantly improved survival, reduced tumor burden, minimal toxicity, downregulation of MCL-1 and c-MYC in vivo. | [1][2][7][10] |
| Zebrafish Xenografts | THZ1 in combination with Bortezomib | Not specified | Synergistic reduction in tumor growth. | [4] |
Synergistic Interactions
| Combination Agent | Cell Lines | Fixed Ratio (Agent:THZ1) | Outcome | Reference |
| Carfilzomib (Cfz) | U266 | 1:10 | Synergistic apoptosis | [1] |
| Bortezomib (Btz) | U266 | 1:10 | Synergistic apoptosis | [1] |
| Venetoclax (ABT-199) | U266 | 10:1 | Synergistic apoptosis | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Apoptosis Assay
Objective: To assess the effect of THZ1 on the viability and apoptosis of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., H929, OPM2, RPMI8226, U266)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
(E/Z)-THZ1 dihydrochloride
-
7-Aminoactinomycin D (7-AAD) or Annexin V/Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Culture: Culture multiple myeloma cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Seed cells at a density of 2 x 10^5 cells/mL in 24-well plates. Treat cells with varying concentrations of THZ1 (e.g., 0-500 nM) for 24 to 48 hours.
-
Apoptosis Analysis (Flow Cytometry):
-
Harvest cells and wash with cold PBS.
-
For 7-AAD staining, resuspend cells in PBS containing 7-AAD and incubate for 15 minutes in the dark.
-
For Annexin V/PI staining, follow the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[7]
-
Protocol 2: Western Blot Analysis
Objective: To determine the effect of THZ1 on the expression of key signaling proteins.
Materials:
-
Treated and untreated multiple myeloma cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: p-RNA Pol II (Ser2/5), total RNA Pol II, CDK7, p-CDK9, MCL-1, c-MYC, BCL-xL, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., α-Tubulin or β-Actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells treated with THZ1 for various time points (e.g., 3, 6, 24 hours) in lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the effect of THZ1 on the mRNA levels of target genes.
Materials:
-
Treated and untreated multiple myeloma cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (c-MYC, MCL-1, BCL-xL) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from cells treated with THZ1 (e.g., 200 nM for 1, 3, or 5 hours).[10]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression, normalized to the housekeeping gene.[7]
Visualizations
Caption: THZ1 signaling pathway in multiple myeloma.
Caption: General experimental workflow for THZ1 studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting transcriptional kinase of CDK7 halts proliferation of multiple myeloma cells by modulating the function of canonical NF-kB pathway and cell cycle regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 9. Targeting transcriptional kinase of CDK7 halts proliferation of multiple myeloma cells by modulating the function of canonical NF-kB pathway and cell cycle regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
(E/Z)-THZ1 Dihydrochloride in Non-Small Cell Lung Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[3] In non-small cell lung cancer (NSCLC), elevated CDK7 expression is associated with poor prognosis.[4] THZ1 exerts its anti-tumor effects by inhibiting CDK7, leading to the suppression of key oncogenic transcription factors, cell cycle arrest, and induction of apoptosis.[5] This document provides detailed application notes and protocols for studying the effects of (E/Z)-THZ1 dihydrochloride in NSCLC research.
Mechanism of Action
THZ1 covalently binds to a cysteine residue (C312) in CDK7, leading to its irreversible inhibition.[2] This inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in transcription initiation and elongation.[3][6] Consequently, the transcription of genes with super-enhancers, which are often associated with oncogenes like MYC, is disproportionately suppressed.[7] In NSCLC, THZ1 has been shown to inhibit the p38α/MYC/PD-L1 signaling pathway, leading to decreased PD-L1 expression and enhanced anti-tumor immunity.[4][8] Inhibition of CDK7 by THZ1 also disrupts cell cycle progression by preventing the activation of other CDKs, such as CDK1 and CDK2, leading to G2/M phase arrest in some NSCLC cell lines.[9][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of (E/Z)-THZ1 dihydrochloride in NSCLC cell lines and animal models.
Table 1: In Vitro Efficacy of THZ1 in NSCLC Cell Lines
| Cell Line | Assay Type | IC50 (nM) | Treatment Duration | Key Findings | Reference(s) |
| H1299 | Crystal Violet | ~50 | 48 h | Significant dose-dependent inhibition of proliferation. | [7] |
| A549 | Crystal Violet | ~100 | 48 h | Dose-dependent inhibition of proliferation. | [3] |
| H292 | Crystal Violet | Not specified | 48 h | Dose-dependent inhibition of proliferation. | [5] |
| H23 | Crystal Violet | Not specified | 48 h | Dose-dependent inhibition of proliferation. | [5] |
| Murine NSCLC | Not specified | ~750 | Not specified | 5-fold less sensitive than murine SCLC cells. | [7] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by THZ1 in NSCLC Cells
| Cell Line | Treatment | Apoptotic Cells (%) | Cell Cycle Phase Arrest | Key Findings | Reference(s) |
| A549, H460 | 200 nM THZ1 for 48h | Significantly increased | G2/M arrest in A549 | Increased Annexin V positive cells and caspase-3 activity. | [6][10] |
| H1299, H23, H292 | 50 nM THZ1 for 48h | Significantly increased | G2/M arrest | Increased Annexin V positive cells and cleaved caspase-3. | [5] |
Table 3: In Vivo Efficacy of THZ1 in NSCLC Xenograft Models
| Animal Model | THZ1 Dosage | Administration Route | Treatment Schedule | Key Findings | Reference(s) |
| Lung Adenocarcinoma PDX | Not specified | Not specified | Not specified | Suppressed tumor growth. | [4][10] |
| H460 Xenograft | Not specified | Not specified | Not specified | Suppressed tumor growth. | [6][10] |
| H292 Xenograft | Not specified | Not specified | Not specified | Synergistic antitumor effect when combined with a p38α inhibitor. | [6] |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: (E/Z)-THZ1 Dihydrochloride in Urothelial Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] Emerging research has highlighted its potential as a therapeutic agent in various cancers, including urothelial carcinoma (UC), the most common type of bladder cancer.[3] CDK7 is a key component of the transcription initiation factor TFIIH and the CDK-activating kinase (CAK) complex, playing a crucial role in both transcription regulation and cell cycle control.[4][5] In urothelial carcinoma, CDK7 expression is significantly higher in tumor tissues compared to normal urothelium, making it a promising therapeutic target.[1][6] THZ1 has demonstrated anti-tumor activities in UC by inducing apoptosis, inhibiting cell proliferation, and suppressing cancer stemness.[1][3] Furthermore, it has been shown to enhance the efficacy of standard chemotherapeutic agents like gemcitabine (B846).[1][6][7] These application notes provide a summary of the key findings and detailed protocols for the use of (E/Z)-THZ1 dihydrochloride in urothelial carcinoma research.
Data Presentation
In Vitro Efficacy of THZ1 in Urothelial Carcinoma Cell Lines
| Cell Line | Description | THZ1 Concentration | Effect | Reference |
| T24 | High-grade UC | 0-750 nM (24h) | Dose-dependent cytotoxicity and apoptosis | [1][7] |
| BFTC905 | High-grade UC | 0-750 nM (24h) | Dose-dependent cytotoxicity and apoptosis | [1][7] |
| T24 | High-grade UC | 500 nM (24h) | Inhibition of cell proliferation (BrdU assay) and cell cycle transition | [1] |
| BFTC905 | High-grade UC | 500 nM (24h) | Inhibition of cell proliferation (BrdU assay) and cell cycle transition | [1] |
| RT4, HT1376, T24/R | UC cell lines | Not specified | Induced apoptosis and decreased viability | [3] |
Combination Therapy of THZ1 with Gemcitabine
| Cell Line | THZ1 Concentration | Gemcitabine Concentration | Effect | Reference |
| T24 | 0-500 nM (24h) | 0-6 µM | Enhanced gemcitabine-induced cytotoxicity | [1] |
| BFTC905 | 0-500 nM (24h) | 0-6 µM | Enhanced gemcitabine-induced cytotoxicity | [1] |
In Vivo Efficacy of THZ1 in Urothelial Carcinoma Xenograft Model
| Animal Model | Treatment | Effect | Reference |
| Xenograft nude mouse model (UC) | THZ1 in combination with gemcitabine | Enhanced antitumor effect of gemcitabine | [1][6][7] |
| Mouse xenograft model (chemonaïve and chemoresistant tumors) | THZ1 | Suppressed tumor growth | [3] |
Signaling Pathways and Mechanisms of Action
Experimental Protocols
Cell Viability Assay (WST-1)
-
Cell Seeding: Seed urothelial carcinoma cells (e.g., T24, BFTC905) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of THZ1 (e.g., 0-750 nM) or a combination of THZ1 and gemcitabine for 24 hours. Use DMSO as a vehicle control.
-
WST-1 Reagent Addition: After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C in a CO₂ incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Western Blot for Cleaved Caspases and PARP)
-
Cell Lysis: Treat cells with THZ1 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-7, cleaved PARP, and Bcl-2 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Treatment: Seed cells on coverslips in a 24-well plate and treat with 500 nM THZ1 or DMSO for 24 hours.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a specified period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with a fixing solution and permeabilize them to allow antibody access to the nucleus.
-
Immunostaining:
-
Incubate the cells with an anti-BrdU primary antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells to determine the proliferation rate.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of urothelial carcinoma cells (e.g., T24) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups:
-
Vehicle control
-
THZ1 alone
-
Gemcitabine alone
-
THZ1 and gemcitabine combination
-
-
Drug Administration: Administer the drugs according to the predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Logical Relationships
References
- 1. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDK7 inhibition by THZ1 suppresses cancer stemness in both chemonaïve and chemoresistant urothelial carcinoma via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (E/Z)-THZ1 Dihydrochloride in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1] CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and cell cycle progression.[2][3] By irreversibly binding to a unique cysteine residue (Cys312) on CDK7, THZ1 disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to the suppression of transcription, particularly of super-enhancer-associated oncogenes like MYC.[2] This mechanism has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[2][3] These application notes provide a comprehensive overview of protocols for the in vivo administration of (E/Z)-THZ1 dihydrochloride in animal models, compiled from various published studies.
Signaling Pathway of THZ1
THZ1 exerts its therapeutic effects by inhibiting CDK7, which in turn blocks two critical cellular processes: transcription and cell cycle progression. The diagram below illustrates the simplified signaling pathway targeted by THZ1.
References
Application Notes and Protocols: (E/Z)-THZ1 Dihydrochloride in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the transcription machinery and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[1][3] Inhibition of CDK7 by THZ1 has demonstrated significant anti-tumor activity across a range of cancers by disrupting transcriptional processes that are often hijacked by cancer cells to drive proliferation and survival.[1][4][5] These application notes provide a comprehensive overview of the use of (E/Z)-THZ1 dihydrochloride in xenograft models, summarizing key quantitative data and detailing experimental protocols to guide preclinical research.
Mechanism of Action
THZ1 covalently binds to a cysteine residue located outside of the ATP-binding pocket of CDK7, leading to its irreversible inhibition.[1] This action disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in transcription initiation and elongation.[4][6] The consequence is a global downregulation of transcription, with a disproportionate effect on genes associated with super-enhancers, which often include key oncogenic drivers.[1] In various cancer models, THZ1 has been shown to suppress the expression of critical survival proteins and oncogenes such as MYC, MCL1, BCL-XL, and RUNX1, ultimately leading to cell cycle arrest and apoptosis.[1][4][5]
Quantitative Data from Xenograft Studies
The following tables summarize the in vivo efficacy of THZ1 across different cancer types as reported in various xenograft studies.
Table 1: Efficacy of THZ1 in a T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model [1][6]
| Parameter | Vehicle Control | THZ1 (10 mg/kg, once daily) | THZ1 (10 mg/kg, twice daily) |
| Cell Line | KOPTK1 | KOPTK1 | KOPTK1 |
| Animal Model | Bioluminescent xenografted mouse | Bioluminescent xenografted mouse | Bioluminescent xenografted mouse |
| Treatment Duration | 29 days | 29 days | 29 days |
| Outcome | Progressive tumor growth | Reduced tumor cell proliferation | Significant reduction in tumor cell proliferation |
| Toxicity | - | No observable toxicity (no body weight loss or behavioral changes) | No observable toxicity (no body weight loss or behavioral changes) |
Table 2: Efficacy of THZ1 in a Multiple Myeloma Xenograft Model [5][7]
| Parameter | Vehicle Control | THZ1 (10 mg/kg, twice daily, 5 days/week) |
| Cell Line | U266 (luciferase-expressing) | U266 (luciferase-expressing) |
| Animal Model | NOD/SCIDγ (NSG) mice | NOD/SCIDγ (NSG) mice |
| Treatment Duration | 4 weeks | 4 weeks |
| Outcome | Progressive tumor burden | Significantly improved survival and reduced tumor burden |
| Toxicity | - | Minimal toxicity |
Table 3: Efficacy of THZ1 in a Cholangiocarcinoma (CCA) Xenograft Model [4]
| Parameter | Vehicle Control | THZ1 (10 mg/kg, twice daily) |
| Cell Line | HuCCT1 | HuCCT1 |
| Animal Model | Nude mice | Nude mice |
| Outcome | Progressive tumor growth | Significantly suppressed xenograft growth and prolonged survival |
| Toxicity | - | Bearable toxicity |
Table 4: Efficacy of THZ1 in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model [8]
| Parameter | Vehicle Control | THZ1 |
| Cell Line | H460 | H460 |
| Animal Model | Xenograft model | Xenograft model |
| Outcome | Progressive tumor growth | Significantly suppressed tumor growth |
| IHC Findings | - | Decreased Ki67 staining, increased cleaved caspase-3 staining |
Experimental Protocols
I. Formulation of THZ1 for In Vivo Administration
Materials:
-
(E/Z)-THZ1 dihydrochloride powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)[1]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of THZ1 in DMSO (e.g., 20 mg/mL). Ensure the powder is completely dissolved.[1]
-
Working Solution Formulation: A common vehicle for in vivo administration consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]
-
To prepare 1 mL of a 2 mg/mL final formulation (for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
-
100 µL of 20 mg/mL THZ1 stock in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of sterile saline
-
-
-
Mixing: Add the components in the order listed, vortexing well after each addition to ensure a clear and homogenous solution.[1]
-
Preparation Timing: Prepare the formulation fresh on the day of use.[1]
II. Xenograft Model Establishment and Drug Administration
A. Subcutaneous Xenograft Model (e.g., Cholangiocarcinoma, NSCLC) [4][8]
Materials:
-
Cancer cell line (e.g., HuCCT1, H460)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS, potentially mixed with Matrigel, at a desired concentration (e.g., 5 x 10^6 cells in 100 µL).
-
Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100 mm³) before initiating treatment. Measure tumor volume regularly (e.g., every 2-3 days) using calipers. The formula V = 0.5 × length × width² is commonly used.[9]
-
Drug Administration: Once tumors are established, administer the prepared THZ1 solution or vehicle control to the mice via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the planned dosage and schedule (e.g., 10 mg/kg, twice daily).[4][9]
B. Systemic (Orthotopic) Xenograft Model (e.g., T-ALL, Multiple Myeloma) [5][6]
Materials:
-
Luciferase-expressing cancer cell line (e.g., KOPTK1-luc, U266-luc)
-
Immunocompromised mice (e.g., NSG mice)
-
Bioluminescence imaging system
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Preparation: Harvest luciferase-expressing cancer cells and resuspend them in sterile PBS.
-
Implantation: Inject the cells intravenously (i.v.) via the tail vein (e.g., 5 x 10^6 cells).[5]
-
Tumor Engraftment Monitoring: Monitor tumor engraftment and progression through regular bioluminescence imaging.
-
Drug Administration: Begin treatment once a clear bioluminescent signal is detected. Administer the prepared THZ1 solution or vehicle control as per the study design (e.g., 10 mg/kg, i.p. or i.v., twice daily, 5 days/week).[5][6]
III. Endpoint Analysis
1. Tumor Growth Inhibition:
-
Continue to monitor tumor volume or bioluminescence signal throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
2. Immunohistochemistry (IHC):
-
Fix excised tumors in formalin and embed in paraffin.
-
Section the tumor tissues and perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[8]
-
Counterstain with hematoxylin.[1]
-
Dehydrate the sections and mount with a coverslip.[1]
-
Analyze the slides under a microscope to quantify staining intensity or the percentage of positive cells.[1]
3. Western Blot Analysis:
-
Prepare protein lysates from excised tumor tissues.
-
Perform western blot analysis to assess the levels of target proteins and downstream effectors (e.g., phospho-RNAPII, MCL1, MYC).
4. Toxicity Assessment:
-
Monitor the body weight of the animals regularly (e.g., every other day) throughout the study.[9]
-
Observe the animals for any signs of distress or behavioral changes.[6]
Visualizations
Signaling Pathway of THZ1
Caption: THZ1 inhibits CDK7, leading to decreased transcription and subsequent apoptosis.
General Experimental Workflow for THZ1 Xenograft Studies
Caption: Workflow for THZ1 efficacy evaluation in mouse xenograft models.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (E/Z)-THZ1 dihydrochloride | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 4. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for (E/Z)-THZ1 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[4][5] Through its kinase activity, CDK7 plays a pivotal role in regulating two fundamental cellular processes: transcription and cell cycle progression.[5][6] THZ1 exerts its inhibitory effect by covalently binding to a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7, leading to the inhibition of RNA Polymerase II (RNAPII) phosphorylation, a crucial step for transcriptional initiation and elongation.[1][7] This targeted inhibition of transcription has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those dependent on the expression of super-enhancer-associated oncogenes like MYC and RUNX1.[2][4][8]
These application notes provide a comprehensive guide for the use of (E/Z)-THZ1 dihydrochloride in cell culture experiments, including detailed protocols for treatment, and a summary of its mechanism of action and cellular effects.
Mechanism of Action
THZ1's primary mechanism of action is the irreversible inhibition of CDK7's kinase activity.[1] This leads to a cascade of downstream effects:
-
Inhibition of Transcription: By preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 5 and Serine 7, THZ1 blocks transcriptional initiation and promoter-proximal pausing, leading to a global downregulation of mRNA synthesis.[4][9][10] This effect is particularly pronounced for genes regulated by super-enhancers, which are often key oncogenic drivers.[2]
-
Cell Cycle Arrest: As a CDK-activating kinase, CDK7 is essential for the activation of other CDKs that drive cell cycle progression.[11] Inhibition of CDK7 by THZ1 can lead to cell cycle arrest, often at the G1/S transition.[6]
-
Induction of Apoptosis: By suppressing the transcription of anti-apoptotic proteins such as BCL-2 and MCL-1, THZ1 can induce apoptosis in cancer cells.[6][8][11][12]
Data Presentation: Efficacy of (E/Z)-THZ1 in Various Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of (E/Z)-THZ1 dihydrochloride in different cancer cell lines as reported in the literature.
| Cell Line Type | Specific Cell Line(s) | Effective Concentration | Treatment Duration | Observed Effects | Reference(s) |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, KOPTK1, CCRF-CEM | 250 nM | 4 - 12 hours | Inhibition of RNAPII phosphorylation, downregulation of RUNX1, anti-proliferative effects. | [2][7] |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | NALM6, REH | 500 nM | 24 hours | Cell cycle arrest, induction of apoptosis, disruption of cellular metabolism. | [8][12] |
| Chronic Lymphocytic Leukemia (CLL) | MEC1, MEC2 | IC50: 7.23 nM, 7.35 nM | 72 hours | Inhibition of cell growth, induction of apoptosis, downregulation of MCL-1. | [13] |
| Urothelial Carcinoma | RT4, BFTC905, HT1376, T24 | Dose-dependent | Not specified | Induction of apoptosis, decreased viability, suppression of cancer stemness. | [11][14] |
| Non-Small Cell Lung Cancer | H1299 | 20 nM | 48 hours | Synergistic effects with other inhibitors. | [15] |
Experimental Protocols
Preparation of (E/Z)-THZ1 Dihydrochloride Stock Solution
Caution: (E/Z)-THZ1 dihydrochloride is practically insoluble in water. A concentrated stock solution should be prepared in an organic solvent.
Materials:
-
(E/Z)-THZ1 dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the (E/Z)-THZ1 dihydrochloride powder and anhydrous DMSO to equilibrate to room temperature to prevent moisture condensation.[16]
-
Accurately weigh the desired amount of (E/Z)-THZ1 dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is crucial to use fresh, high-quality DMSO as absorbed moisture can reduce solubility.[16]
-
Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can aid dissolution if precipitation is observed.[16]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Culture Treatment Protocol
This protocol provides a general guideline for treating adherent or suspension cells with (E/Z)-THZ1 dihydrochloride. Optimization of cell density, drug concentration, and incubation time is recommended for each specific cell line and experimental setup.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
(E/Z)-THZ1 dihydrochloride stock solution (prepared as described above)
-
Vehicle control (DMSO)
-
Sterile culture plates or flasks
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding:
-
Adherent cells: Seed the cells in culture plates or flasks at a density that will ensure they are in the logarithmic growth phase and do not exceed 90% confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Suspension cells: Seed the cells in culture flasks or plates at an appropriate density for your specific cell line.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the (E/Z)-THZ1 dihydrochloride stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all conditions (including the vehicle control) and is typically kept at or below 0.5% to avoid solvent-induced toxicity.[16]
-
-
Cell Treatment:
-
For adherent cells, carefully remove the existing medium and replace it with the medium containing the desired concentration of (E/Z)-THZ1 or the vehicle control (medium with the same final concentration of DMSO).
-
For suspension cells, add the appropriate volume of the concentrated THZ1 working solution or vehicle control directly to the cell suspension to achieve the desired final concentration.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 4, 12, 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Following incubation, harvest the cells for downstream analysis. The specific harvesting method will depend on the cell type and the intended assay.
-
For Western Blotting: Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
For Cell Viability Assays (e.g., CellTiter-Glo®): Follow the manufacturer's protocol. Typically, the assay reagent is added directly to the wells.[10]
-
For RNA extraction: Harvest cells and proceed with your standard RNA isolation protocol.
-
Mandatory Visualizations
Caption: Signaling pathway of (E/Z)-THZ1 action.
Caption: General experimental workflow for THZ1 cell culture treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (E/Z)-THZ1 dihydrochloride | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. CDK7 inhibition by THZ1 suppresses cancer stemness in both chemonaïve and chemoresistant urothelial carcinoma via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Detection of RNA Polymerase II Phosphorylation Status Following THZ1 Treatment by Western Blot
Introduction
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that functions as a component of the general transcription factor IIH (TFIIH) and as a CDK-activating kinase (CAK).[1][2] Within the TFIIH complex, CDK7 is the primary kinase responsible for phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[1][3] This phosphorylation, occurring on serine residues 5 and 7 (p-Ser5, p-Ser7) of the CTD's heptapeptide (B1575542) repeats, is a critical step for transcription initiation, promoter escape, and the recruitment of RNA processing machinery.[2][4][5]
THZ1 is a potent and selective covalent inhibitor of CDK7.[6][7] By targeting a unique cysteine residue outside the kinase domain, THZ1 irreversibly inactivates CDK7, leading to a global disruption of transcription.[7] This inhibition results in a marked decrease in RNAPII CTD phosphorylation at Ser5 and Ser7, and subsequently at Ser2, which is primarily phosphorylated by CDK9.[4][6] The effect on Ser5 phosphorylation is typically more rapid and pronounced compared to Ser2.[4] Consequently, THZ1 treatment leads to defects in co-transcriptional capping, promoter-proximal pausing, and productive elongation.[5][8] Monitoring the phosphorylation status of RNAPII via Western blot is a fundamental method for confirming the cellular efficacy and mechanism of action of THZ1.
These application notes provide a detailed protocol for researchers to reliably detect and quantify the changes in phosphorylated RNAPII (p-RNAPII) levels in cells treated with THZ1.
Signaling Pathway of THZ1 Action on RNAPII Phosphorylation
The inhibitory action of THZ1 directly impacts the CDK7-mediated phosphorylation cascade that governs transcriptional activity. By covalently binding to CDK7, THZ1 blocks its kinase activity, preventing the phosphorylation of the RNAPII CTD. This abrogation of a key transcriptional initiation signal leads to downstream effects on gene expression and can induce cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on transcriptional output.[1][9]
Caption: Mechanism of THZ1-mediated inhibition of RNAPII phosphorylation.
Quantitative Data Summary
Treatment of various cell lines with THZ1 consistently results in a time- and dose-dependent decrease in RNAPII CTD phosphorylation at Ser2, Ser5, and Ser7. The following table summarizes representative quantitative data from Western blot analyses.
| Cell Line | THZ1 Conc. | Treatment Time | p-RNAPII Target | Change vs. Control | Reference(s) |
| Jurkat | 50 nM | 4 h | p-Ser5 | Decreased | [7] |
| Jurkat | 50 nM | 4 h | p-Ser2 | Decreased | [7] |
| HepG2 | 200 nM | 3 h | p-Ser2 | ~50% Decrease | [10] |
| HepG2 | 200 nM | 3 h | p-Ser5 | ~75% Decrease | [10] |
| HepG2 | 200 nM | 3 h | p-Ser7 | ~60% Decrease | [10] |
| HepG2 | 200 nM | 48 h | p-Ser2 | ~80% Decrease | [10] |
| HepG2 | 200 nM | 48 h | p-Ser5 | ~95% Decrease | [10] |
| HepG2 | 200 nM | 48 h | p-Ser7 | ~90% Decrease | [10] |
| B-ALL Cells | Varies | Varies | p-Ser2, p-Ser5, p-Ser7 | Decreased | [9] |
| SCLC DMS114 | 1 µM | 2 h | p-Ser5 | Decreased | [11] |
Note: The values are approximate, based on visual and graphical data from the cited literature. For precise quantification, refer to the original publications.
Detailed Experimental Protocol
This protocol outlines the steps for performing a Western blot to analyze p-RNAPII levels after THZ1 treatment.
A. Materials and Reagents
-
Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), penicillin/streptomycin.
-
Inhibitor: THZ1 (dissolved in DMSO), DMSO (vehicle control).
-
Lysis Buffer: RIPA buffer (50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or similar.[4][11]
-
Inhibitors: Protease inhibitor cocktail, Phosphatase inhibitor cocktail (critical for p-protein analysis).[12]
-
Protein Quantification: BCA or Bradford protein assay kit.
-
SDS-PAGE: Laemmli sample buffer (2x), precast or hand-cast polyacrylamide gels, running buffer (Tris/Glycine/SDS).
-
Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer, methanol (B129727) (for PVDF activation).[12]
-
Blocking: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Note: Do not use milk for blocking as it contains phosphoproteins that can cause high background.[12]
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-RNAPII (Ser2)
-
Rabbit anti-p-RNAPII (Ser5)
-
Rabbit anti-p-RNAPII (Ser7)
-
Mouse anti-Total RNAPII (for normalization)
-
Mouse or Rabbit anti-loading control (e.g., GAPDH, β-actin, or Tubulin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection: Enhanced chemiluminescence (ECL) substrate, imaging system.
B. Procedure
-
Cell Culture and THZ1 Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of THZ1 (e.g., 50-400 nM) for various time points (e.g., 1, 2, 4, 6 hours).[4]
-
Include a vehicle-only control (DMSO) for each time point.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, place the culture dish on ice and wash cells twice with ice-cold PBS.[13]
-
Aspirate PBS and add ice-cold RIPA buffer freshly supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[13]
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[13][14]
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein per sample.[15]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
Load the denatured samples and a protein ladder onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer (Blotting):
-
Blocking and Antibody Incubation:
-
Wash the membrane briefly with TBST.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-p-RNAPII Ser5) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[13]
-
The following day, wash the membrane three times for 10 minutes each with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again, three to five times for 10 minutes each with TBST.[15]
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.[13]
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure times to avoid signal saturation.
-
-
Stripping and Re-probing:
-
To analyze total RNAPII and a loading control on the same membrane, the blot can be stripped using a mild or harsh stripping buffer according to standard protocols.
-
After stripping, block the membrane again and repeat the antibody incubation steps (6-7) with the next primary antibody (e.g., anti-Total RNAPII, then anti-GAPDH).
-
C. Data Analysis and Quantification
-
Quantify the band intensities for p-RNAPII, total RNAPII, and the loading control using image analysis software (e.g., ImageJ).[13]
-
Normalize the p-RNAPII signal first to the total RNAPII signal to account for any changes in overall RNAPII protein levels.[13]
-
Further normalize this ratio to the loading control (e.g., GAPDH or β-actin) to correct for any loading inaccuracies.
-
Express the final results as a percentage or fold change relative to the vehicle-treated control.[13]
Experimental Workflow
The following diagram illustrates the key stages of the Western blot protocol for analyzing p-RNAPII levels.
Caption: Step-by-step workflow for p-RNAPII Western blotting.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THZ1 Reveals Roles for Cdk7 in Co-transcriptional Capping and Pausing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Procedure for detection of phosphorylated proteins in western blot : Abcam 제품 소개 [dawinbio.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-rad.com [bio-rad.com]
- 15. novusbio.com [novusbio.com]
Application Notes and Protocols for Cell Viability Assays with (E/Z)-THZ1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting cell viability assays using (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] This document outlines the mechanism of action of THZ1, detailed experimental protocols for common viability assays, and a summary of its effects on various cancer cell lines.
Mechanism of Action
(E/Z)-THZ1 dihydrochloride is a small molecule inhibitor that selectively and covalently targets a cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[1][4] This unique mechanism of action provides high potency and selectivity.[4] CDK7 is a crucial component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[5][6]
By inhibiting CDK7, THZ1 disrupts two key cellular processes:
-
Transcription: THZ1 inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7, which is essential for transcription initiation and elongation.[7][8] This leads to a global downregulation of transcription, particularly of genes with super-enhancers, including many oncogenes like c-MYC.[5][7]
-
Cell Cycle Progression: As a component of the CAK complex, CDK7 is responsible for the activating phosphorylation of other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are critical for cell cycle progression.[7][9] Inhibition of CDK7 can lead to cell cycle arrest, typically at the G2/M phase.[6][10]
The downstream effects of THZ1 treatment in cancer cells include the induction of apoptosis, characterized by the cleavage of PARP and caspase-3, and the downregulation of anti-apoptotic proteins like MCL-1 and Bcl-2.[5][8][11][12]
Quantitative Data Summary
The anti-proliferative activity of THZ1 has been demonstrated across a broad range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Assay Method | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | Resazurin Assay (72h) | --INVALID-LINK--[1][7] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | Not Specified | --INVALID-LINK--[1] |
| MEC1 | Chronic Lymphocytic Leukemia (CLL) | 7.23 | Not Specified | --INVALID-LINK--[11] |
| MEC2 | Chronic Lymphocytic Leukemia (CLL) | 7.35 | Not Specified | --INVALID-LINK--[11] |
| T24 | Urothelial Carcinoma | ~250-500 | Not Specified (24h) | --INVALID-LINK--[8] |
| BFTC-905 | Urothelial Carcinoma | ~250-500 | Not Specified (24h) | --INVALID-LINK--[8] |
| Multiple Myeloma (various cell lines) | Multiple Myeloma | Low nM | Not Specified | --INVALID-LINK--[5] |
| Cholangiocarcinoma (various cell lines) | Cholangiocarcinoma | <500 | CCK-8 Assay | --INVALID-LINK--[12] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | ~50 | CTG Assay (72h) | --INVALID-LINK--[13] |
| REH | B-cell Acute Lymphoblastic Leukemia (B-ALL) | ~50 | CTG Assay (72h) | --INVALID-LINK--[13] |
Experimental Protocols
Several methods can be employed to assess cell viability following treatment with (E/Z)-THZ1 dihydrochloride. The most common assays are based on metabolic activity. Below are detailed protocols for three widely used assays.
Protocol 1: Resazurin (alamarBlue®) Assay
This colorimetric/fluorometric assay measures the reducing power of viable, metabolically active cells.
Materials:
-
(E/Z)-THZ1 dihydrochloride
-
DMSO (for stock solution)
-
Appropriate cancer cell line and culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., alamarBlue®)
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence or absorbance capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of ~15% confluency and allow them to adhere overnight.[7]
-
Compound Preparation: Prepare a stock solution of (E/Z)-THZ1 dihydrochloride in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest THZ1 concentration.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of THZ1 or DMSO vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Assay: Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Subtract the background reading from all wells. Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the THZ1 concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
(E/Z)-THZ1 dihydrochloride
-
DMSO
-
Appropriate cancer cell line and culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well opaque-walled plate and allow them to attach overnight.[13]
-
Compound Preparation: Prepare serial dilutions of THZ1 in culture medium from a DMSO stock.
-
Cell Treatment: Treat the cells with a range of THZ1 concentrations for 72 hours.[13]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well.[14] Mix on an orbital shaker for 2 minutes to induce cell lysis.[14] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Acquisition: Measure the luminescence using a plate reader.[14]
-
Data Analysis: Calculate the IC50 by plotting the luminescence signal against the log of the THZ1 concentration and fitting the data to a dose-response curve.[14]
Protocol 3: Cell Counting Kit-8 (CCK-8) Assay
This colorimetric assay uses a tetrazolium salt that is reduced by cellular dehydrogenases to produce a formazan (B1609692) dye, which is proportional to the number of living cells.
Materials:
-
(E/Z)-THZ1 dihydrochloride
-
DMSO
-
Appropriate cancer cell line and culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 2,000-3,000 cells per well in a 96-well plate in triplicate and culture overnight.[12]
-
Compound Preparation: Prepare dilutions of THZ1 in culture medium.
-
Cell Treatment: Treat the cells with the desired concentrations of THZ1 for the indicated time (e.g., 48 hours).[12]
-
Assay: Add 10 µL of the CCK-8 solution to each well.[12]
-
Incubation: Incubate the plate for 1-2 hours at 37°C.[12]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: Calculate cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Signaling Pathway of THZ1 Action
Caption: THZ1 inhibits CDK7, leading to decreased transcription and cell cycle arrest.
Experimental Workflow for Cell Viability Assay
Caption: A generalized workflow for determining cell viability after THZ1 treatment.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (E/Z)-THZ1 dihydrochloride | CDK7 Inhibitor | AmBeed.com [ambeed.com]
- 10. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell Cycle Analysis Following (E/Z)-THZ1 Dihydrochloride Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a critical component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex, playing a dual role in regulating both transcription and cell cycle progression.[2][3][4] Inhibition of CDK7 by THZ1 disrupts these processes, leading to cell cycle arrest and apoptosis in various cancer cell lines.[5][6] These application notes provide detailed protocols for analyzing the effects of THZ1 on the cell cycle, primarily through flow cytometry-based propidium (B1200493) iodide staining and Western blot analysis of key cell cycle regulatory proteins.
Mechanism of Action
THZ1 covalently binds to a unique cysteine residue (C312) located outside the kinase domain of CDK7, leading to irreversible inhibition.[7] This inhibition has two major downstream effects:
-
Transcriptional Inhibition: As a component of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a crucial step for transcription initiation and elongation.[8] THZ1 treatment blocks RNAPII CTD phosphorylation, leading to a global downregulation of transcription, particularly affecting genes with super-enhancers that are often associated with oncogenic drivers like c-MYC.[2][7]
-
Cell Cycle Dysregulation: CDK7, as part of the CAK complex, is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[7] By inhibiting CDK7, THZ1 prevents the activation of these downstream CDKs, leading to cell cycle arrest, most commonly reported at the G2/M phase.[2][5][9]
Data Presentation
Cell Cycle Distribution Analysis by Flow Cytometry
The following table summarizes the effects of THZ1 on the cell cycle distribution of various cancer cell lines as determined by propidium iodide staining and flow cytometry.
| Cell Line | THZ1 Concentration (nM) | Treatment Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| H929 (Multiple Myeloma) | 50 | 16 | Decrease | Decrease | Increase | [2] |
| 150 | 16 | Decrease | Decrease | Increase | [2] | |
| U266 (Multiple Myeloma) | 50 | 16 | Decrease | Decrease | Increase | [2] |
| 150 | 16 | Decrease | Decrease | Increase | [2] | |
| NALM6 (B-cell ALL) | 100 | 2 | No significant change | No significant change | Increase | [5] |
| 100 | 12 | No significant change | No significant change | Increase | [5] | |
| 100 | 24 | No significant change | No significant change | Increase | [5] | |
| REH (B-cell ALL) | 100 | 2 | No significant change | No significant change | Increase | [5] |
| 100 | 12 | No significant change | No significant change | Increase | [5] | |
| 100 | 24 | No significant change | No significant change | Increase | [5] |
Effects of THZ1 on Cell Cycle Regulatory Proteins
The following table outlines the observed changes in key cell cycle and apoptosis-related proteins following THZ1 treatment, as determined by Western blot analysis.
| Protein | Effect of THZ1 Treatment | Cell Line(s) | Reference |
| p-CDK1 (T161) | Decreased | H929, U266 | [2] |
| p-CDK2 (T160) | Decreased | H929, U266 | [2] |
| Cyclin B1 | Decreased | Cervical Cancer Cells | [9] |
| p-Histone H3 (Ser10) | Decreased | T24, BFTC-905 | [6] |
| p-CDC2 | Decreased | T24, BFTC-905 | [6] |
| Cleaved Caspase-3 | Increased | T24, BFTC-905 | [6] |
| Cleaved PARP | Increased | T24, BFTC-905 | [6] |
| Bcl-2 | Decreased | T24, BFTC-905 | [6] |
| c-MYC | Decreased | U266, H929 | [2] |
| MCL-1 | Decreased | U266, H929 | [2] |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution in cells treated with (E/Z)-THZ1 dihydrochloride.
Materials:
-
(E/Z)-THZ1 dihydrochloride
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[10]
-
Treat cells with the desired concentrations of (E/Z)-THZ1 dihydrochloride or DMSO as a vehicle control for the specified duration (e.g., 16, 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.[11]
-
Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12]
-
Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[12]
-
-
Staining:
-
Pellet the fixed cells by centrifugation at a higher speed (e.g., 850 x g) for 5 minutes.[12]
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate for 5-10 minutes at room temperature to ensure only DNA is stained.[12]
-
Add 400 µL of PI staining solution to the cells.[12]
-
Incubate for at least 15-30 minutes at room temperature in the dark.[13]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).
-
Quantify the percentage of cells in each phase using appropriate cell cycle analysis software.
-
Protocol 2: Western Blot Analysis of Cell Cycle Proteins
This protocol is for assessing the expression levels of key cell cycle regulatory proteins following THZ1 treatment.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CDK1, anti-Cyclin B1, anti-p-Histone H3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Following treatment with THZ1, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or α-tubulin).
-
Visualizations
Caption: Experimental workflow for cell cycle analysis after THZ1 exposure.
Caption: THZ1 inhibits CDK7, affecting transcription and cell cycle progression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for (E/Z)-THZ1 dihydrochloride in CRISPR Screening Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle. By inhibiting CDK7, THZ1 disrupts the transcriptional machinery, leading to the downregulation of key oncogenes such as MYC and anti-apoptotic proteins like MCL-1 and BCL-XL. This targeted disruption of transcriptional addiction in cancer cells makes (E/Z)-THZ1 a compelling agent for investigation, particularly in combination with genome-wide CRISPR screening to identify synthetic lethal interactions and novel therapeutic targets.
These application notes provide detailed protocols for utilizing (E/Z)-THZ1 dihydrochloride in CRISPR screening studies to uncover genetic vulnerabilities in cancer cells.
Data Presentation
The anti-proliferative activity of (E/Z)-THZ1 has been evaluated across a broad range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a reference for selecting appropriate cell models and determining sub-lethal concentrations for CRISPR screens.
Table 1: IC50 Values of (E/Z)-THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | < 200 | [1] |
| Multiple T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Potent activity | [2] |
| D458 | Medulloblastoma (MYC-amplified) | 10 | [3] |
| D425 | Medulloblastoma (MYC-amplified) | 10 | [3] |
| UW228 | Medulloblastoma (SHH-type) | 150 | [3] |
| ONS76 | Medulloblastoma (SHH-type) | 270 | [3] |
| Panel of 13 breast cancer cell lines | Breast Cancer | 80-300 (after 2 days) | [4] |
| SKBR3 | Breast Cancer (ER-/HER2+) | Most sensitive in panel | [4] |
| JIMT-1 | Breast Cancer (ER-/HER2+) | Least sensitive in panel | [4] |
| HL-60 | Acute Promyelocytic Leukemia | 38 | [5] |
| H1299 | Non-Small Cell Lung Cancer | Dose-dependent suppression (10-1000 nM) | [1] |
| A549 | Non-Small Cell Lung Cancer | Dose-dependent suppression (10-1000 nM) | [1] |
| H292 | Non-Small Cell Lung Cancer | Dose-dependent suppression (10-1000 nM) | [1] |
| H23 | Non-Small Cell Lung Cancer | Dose-dependent suppression (10-1000 nM) | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of (E/Z)-THZ1 Action
(E/Z)-THZ1 exerts its anti-cancer effects primarily by inhibiting CDK7, which disrupts two major cellular processes: transcription and cell cycle progression. The following diagram illustrates the key signaling pathway.
Caption: Mechanism of action of (E/Z)-THZ1 dihydrochloride.
Experimental Workflow for a CRISPR Knockout Screen with (E/Z)-THZ1
The following diagram outlines the key steps for conducting a pooled CRISPR knockout screen to identify genes that synergize with (E/Z)-THZ1, leading to cancer cell death (synthetic lethality).
Caption: CRISPR knockout screening workflow with (E/Z)-THZ1.
Experimental Protocols
Protocol 1: Determination of (E/Z)-THZ1 IC50 in a Cancer Cell Line
Objective: To determine the concentration of (E/Z)-THZ1 that inhibits 50% of cell growth, which is crucial for selecting the appropriate sub-lethal concentration for the CRISPR screen.
Materials:
-
Cancer cell line of interest
-
(E/Z)-THZ1 dihydrochloride
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Procedure:
-
Prepare (E/Z)-THZ1 Stock Solution: Dissolve (E/Z)-THZ1 dihydrochloride in DMSO to a high concentration (e.g., 10 mM). Store at -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Incubate overnight.
-
Drug Treatment: Prepare a serial dilution of (E/Z)-THZ1 in complete medium. The concentration range should span several orders of magnitude (e.g., 1 nM to 10 µM). Add the drug dilutions to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours (or a desired time point).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control. Plot the dose-response curve and calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen for Synthetic Lethality with (E/Z)-THZ1
Objective: To identify genes whose knockout sensitizes cancer cells to (E/Z)-THZ1 treatment.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled sgRNA library (lentiviral vector)
-
Lentivirus packaging plasmids
-
HEK293T cells (for virus production)
-
Transfection reagent
-
Polybrene
-
Puromycin
-
(E/Z)-THZ1 dihydrochloride
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
Part A: Lentivirus Production and Titer
-
Produce lentivirus carrying the sgRNA library by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen.
Part B: CRISPR Screen
-
Transduction: Transduce the Cas9-expressing cancer cell line with the sgRNA lentiviral library at an MOI of 0.3-0.5 in the presence of polybrene. Ensure a sufficient number of cells to maintain a library representation of at least 500x.
-
Selection: 24-48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Baseline Sample: After selection, harvest a population of cells to serve as the baseline (T0) reference.
-
Screening: Split the remaining cells into two groups:
-
Control Group: Culture in the presence of DMSO.
-
Treatment Group: Culture in the presence of a sub-lethal concentration of (E/Z)-THZ1 (e.g., IC20-IC30 determined in Protocol 1).
-
-
Passaging: Passage the cells every 2-3 days for 14-21 days, maintaining library representation at each passage. Replenish with fresh medium containing DMSO or (E/Z)-THZ1.
-
Harvesting: At the end of the screen, harvest the control and treatment cell populations.
Part C: Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and endpoint samples.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Sequencing: Perform next-generation sequencing on the PCR amplicons.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Use software such as MAGeCK to analyze the data.
-
Identify sgRNAs that are significantly depleted in the (E/Z)-THZ1-treated group compared to the control group. These correspond to genes that are synthetic lethal with CDK7 inhibition.
-
Protocol 3: Hit Validation
Objective: To confirm that the knockout of candidate genes identified in the screen indeed sensitizes cells to (E/Z)-THZ1.
Materials:
-
Cas9-expressing cancer cell line
-
Individual sgRNA constructs targeting the hit genes
-
Non-targeting control sgRNA
-
(E/Z)-THZ1 dihydrochloride
-
Reagents for cell viability and apoptosis assays
Procedure:
-
Individual Gene Knockout: Transduce the Cas9-expressing cell line with individual sgRNAs for each hit gene and a non-targeting control sgRNA.
-
Selection and Expansion: Select for transduced cells and expand the knockout cell populations.
-
Synergy Assay: Perform a dose-response experiment with (E/Z)-THZ1 on each knockout cell line and the control cell line.
-
Data Analysis: Compare the IC50 values of (E/Z)-THZ1 between the knockout and control cells. A significant decrease in the IC50 for a knockout cell line confirms a synthetic lethal interaction.
-
Apoptosis Assay (Optional): Treat the knockout and control cells with (E/Z)-THZ1 and measure apoptosis (e.g., by Annexin V staining) to further confirm the synergistic effect on cell death.
References
- 1. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Proteomics Analysis of (E/Z)-THZ1 Dihydrochloride Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[3] By targeting a remote cysteine residue outside the canonical kinase domain, THZ1 achieves high selectivity and potency.[2] Its mechanism of action involves the inhibition of RNA Polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation, leading to a global disruption of transcription.[4][5] This transcriptional perturbation disproportionately affects genes with super-enhancers, including many oncogenes, making THZ1 a promising therapeutic agent for various cancers such as T-cell acute lymphoblastic leukemia (T-ALL), multiple myeloma, and non-small cell lung cancer (NSCLC).[2][5][6]
Proteomics analysis of cells treated with THZ1 provides a comprehensive understanding of its molecular effects, revealing key downstream targets and cellular pathways modulated by CDK7 inhibition. This approach is invaluable for biomarker discovery, mechanism of action studies, and the development of combination therapies.
Data Presentation: Key Protein Downregulation by THZ1
Quantitative proteomics and subsequent validation experiments have identified several key proteins that are consistently downregulated following treatment with (E/Z)-THZ1. These proteins are often involved in critical cellular processes such as cell cycle progression, apoptosis, and metabolism.
| Protein Target | Function | Cellular Process | Cancer Type(s) |
| c-MYC | Transcription factor | Cell proliferation, metabolism, apoptosis | Multiple Myeloma, B-Cell Acute Lymphocytic Leukemia, NSCLC |
| MCL-1 | Anti-apoptotic BCL-2 family protein | Apoptosis regulation | Multiple Myeloma, Cholangiocarcinoma |
| BCL-XL | Anti-apoptotic BCL-2 family protein | Apoptosis regulation | Multiple Myeloma, B-Cell Acute Lymphocytic Leukemia |
| RUNX1 | Transcription factor | Hematopoiesis, cell differentiation | T-Cell Acute Lymphoblastic Leukemia |
| Hexokinase 1 (HK1) | Enzyme | Glycolysis | B-Cell Acute Lymphocytic Leukemia |
| Lactate Dehydrogenase A (LDHA) | Enzyme | Glycolysis | B-Cell Acute Lymphocytic Leukemia |
| Phosphofructokinase, platelet (PFKP) | Enzyme | Glycolysis | B-Cell Acute Lymphocytic Leukemia |
Signaling Pathways and Experimental Workflow Diagrams
THZ1 Mechanism of Action
Caption: Mechanism of action of (E/Z)-THZ1, a covalent CDK7 inhibitor.
Quantitative Proteomics Workflow
Caption: A typical workflow for quantitative proteomics analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with (E/Z)-THZ1 Dihydrochloride
-
Cell Seeding: Plate cells (e.g., Jurkat, NALM-6, or other sensitive cell lines) in appropriate cell culture flasks or plates at a density that allows for logarithmic growth during the treatment period.
-
Drug Preparation: Prepare a stock solution of (E/Z)-THZ1 dihydrochloride in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 50 nM, 100 nM, 250 nM).
-
Treatment: Treat the cells with the various concentrations of THZ1 or a vehicle control (DMSO) for the desired time course (e.g., 6, 12, 24, or 48 hours).
-
Cell Harvesting: After treatment, harvest the cells by centrifugation. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS) to remove any residual medium and drug. Proceed immediately to protein extraction or snap-freeze the cell pellets in liquid nitrogen and store at -80°C for later use.
Protocol 2: Protein Extraction, Digestion, and iTRAQ Labeling
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Take a standardized amount of protein from each sample (e.g., 100 µg). Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAM).
-
Protein Digestion: Digest the proteins into peptides overnight at 37°C using sequencing-grade modified trypsin.
-
iTRAQ Labeling: Label the resulting peptide digests with the different iTRAQ reagents according to the manufacturer's protocol. For example, label the control sample with iTRAQ reagent 114 and the THZ1-treated samples with reagents 115, 116, and 117.
-
Sample Pooling: Combine the iTRAQ-labeled samples into a single tube and dry them using a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis
-
Peptide Fractionation: Resuspend the pooled, labeled peptides in a strong cation exchange (SCX) loading buffer and fractionate them using high-performance liquid chromatography (HPLC).
-
Desalting: Desalt each fraction using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze each desalted peptide fraction using a high-resolution Orbitrap mass spectrometer coupled with a nano-HPLC system.
-
Data Acquisition: Acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
Protocol 4: Western Blot Analysis for Key Target Proteins
-
Protein Extraction and Quantification: Extract total protein from control and THZ1-treated cells as described in Protocol 2 (steps 1-3).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-c-MYC, anti-MCL-1, anti-phospho-RNAPII Ser2/5/7, anti-GAPDH as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining, Comparing, and Improving iTRAQ Quantification in Mass Spectrometry Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with (E/Z)-THZ1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3] CDK7 is a critical component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, playing a dual role in regulating transcription and the cell cycle.[4][5] THZ1 forms a covalent bond with a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7, leading to its irreversible inhibition.[3][4][6] This targeted inhibition disrupts the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key event in transcription initiation and elongation.[1][7][8] Consequently, THZ1 demonstrates significant anti-proliferative activity across a broad range of cancer cell lines, particularly those dependent on super-enhancer-driven transcription of oncogenes like MYC and RUNX1.[3][6][8] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize the effects of (E/Z)-THZ1 dihydrochloride on cancer cells.
Mechanism of Action and Signaling Pathway
THZ1's primary mechanism of action is the irreversible inhibition of CDK7's kinase activity. This leads to a reduction in the phosphorylation of the RNAPII CTD at serine 5 (Ser5) and serine 7 (Ser7), and subsequently Serine 2 (Ser2).[1][6] This hypo-phosphorylation state of RNAPII stalls transcription initiation and elongation, disproportionately affecting genes with super-enhancers that are crucial for maintaining the cancerous state.[7] As a component of the CAK complex, CDK7 also phosphorylates and activates other cell cycle CDKs (CDK1, CDK2, CDK4, CDK6).[9] Inhibition of this function can lead to cell cycle arrest. At higher concentrations, THZ1 can also inhibit the closely related kinases CDK12 and CDK13.[2]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of THZ1
| Target | IC50 (nM) | Assay Type | Reference |
| CDK7 | 3.2 | Biochemical Kinase Assay | [2][3] |
| CDK12 | Inhibited at higher concentrations | Biochemical Kinase Assay | [2] |
| CDK13 | Inhibited at higher concentrations | Biochemical Kinase Assay | [2] |
Table 2: Anti-proliferative Activity of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | 72 hours | [3][6] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | 72 hours | [3] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified, but potent | Not specified | [3] |
| Multiple Myeloma Cell Lines (OPM2, RPMI8226, H929, U266) | Multiple Myeloma | Low nanomolar range | 24 hours | [9] |
| Murine SCLC | Small Cell Lung Cancer | 75-100 | Not specified | [10] |
| Murine NSCLC | Non-Small Cell Lung Cancer | ~750 | Not specified | [3] |
| Breast Cancer Cell Lines (Panel) | Breast Cancer | 80-300 | 48 hours | [9] |
| Nasopharyngeal Carcinoma (NPC) Cell Lines | Nasopharyngeal Carcinoma | Potent, dose-dependent | Not specified | [11] |
Experimental Protocols
High-Throughput Screening Workflow
Protocol 1: High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of (E/Z)-THZ1 dihydrochloride in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
(E/Z)-THZ1 dihydrochloride stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
384-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 40 µL of medium).
-
Incubate plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of (E/Z)-THZ1 dihydrochloride in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Add 10 µL of the diluted compound to the respective wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of RNAPII CTD Phosphorylation
Objective: To assess the effect of (E/Z)-THZ1 dihydrochloride on the phosphorylation of RNAPII CTD at Serine 2, 5, and 7.
Materials:
-
Cancer cell lines
-
(E/Z)-THZ1 dihydrochloride
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-RNAPII CTD (Ser2)
-
Phospho-RNAPII CTD (Ser5)
-
Phospho-RNAPII CTD (Ser7)
-
Total RNAPII
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of (E/Z)-THZ1 dihydrochloride (e.g., 50 nM, 100 nM, 250 nM) and a vehicle control for a specified time (e.g., 4-6 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein lysate by boiling with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-RNAPII signals to the total RNAPII signal and then to the loading control.
-
Compare the levels of phosphorylated RNAPII in treated samples to the vehicle control.
-
Protocol 3: In Vitro Kinase Assay for CDK7 Inhibition
Objective: To determine the in vitro inhibitory activity of (E/Z)-THZ1 dihydrochloride on CDK7.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 complex
-
Peptide substrate for CDK7 (e.g., derived from RNAPII CTD)
-
(E/Z)-THZ1 dihydrochloride
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of (E/Z)-THZ1 dihydrochloride in kinase assay buffer.
-
Dilute the CDK7 enzyme complex and the peptide substrate in kinase assay buffer to the desired concentrations.
-
-
Kinase Reaction:
-
Add the diluted inhibitor to the wells of the 384-well plate.
-
Add the diluted CDK7 enzyme to the wells.
-
Initiate the reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Normalize the data to controls (no inhibitor for 100% activity and no enzyme for 0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
(E/Z)-THZ1 dihydrochloride solubility and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, preparation, and handling of (E/Z)-THZ1 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is (E/Z)-THZ1 dihydrochloride and what is its mechanism of action?
A1: (E/Z)-THZ1 dihydrochloride is a selective and potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a crucial component of the transcription factor IIH (TFIIH) complex, which plays a dual role in transcription initiation and cell cycle regulation.[3][4] By covalently binding to a cysteine residue on CDK7, THZ1 inhibits its kinase activity.[5][6] This leads to the suppression of transcription of many genes, particularly those with super-enhancers that are often associated with oncogenes.[4] Inhibition of CDK7 also affects the phosphorylation and activation of other CDKs involved in cell cycle progression.[5]
Q2: What is the solubility of (E/Z)-THZ1 dihydrochloride in common laboratory solvents?
A2: (E/Z)-THZ1 dihydrochloride exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and ethanol.[5][7] For detailed solubility data from various suppliers, please refer to the table below.
Q3: How should I prepare a stock solution of (E/Z)-THZ1 dihydrochloride?
A3: It is highly recommended to prepare stock solutions of (E/Z)-THZ1 dihydrochloride in anhydrous DMSO.[7] A detailed protocol for preparing a 10 mM stock solution is provided in the "Experimental Protocols" section.
Q4: Can I prepare an aqueous stock solution of (E/Z)-THZ1 dihydrochloride?
A4: No, it is not recommended to prepare aqueous stock solutions due to the compound's poor solubility in water.[7] For experiments in aqueous environments such as cell culture, a concentrated stock solution in DMSO should be prepared first and then diluted to the final working concentration in the aqueous medium.[7]
Q5: How should I store stock solutions of (E/Z)-THZ1 dihydrochloride?
A5: Stock solutions in DMSO can be stored at -20°C for one month or at -80°C for up to six months.[8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[8]
Solubility Data
The following table summarizes the reported solubility of (E/Z)-THZ1 dihydrochloride in various solvents. Please note that solubility can vary slightly between different batches and suppliers.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| DMSO | ≥28.3 | >10 | APExBIO[5] |
| DMSO | 100 | ~176.66 | MedchemExpress[7] |
| DMSO | 100 | ~156.5 | Selleck Chemicals[7] |
| DMSO | 50 | Not Specified | Sigma-Aldrich[7] |
| DMSO | 50 | ~88.33 | TargetMol[7] |
| Water | Insoluble | Not Applicable | Multiple Sources[5][7] |
| Ethanol | Insoluble | Not Applicable | Multiple Sources[5][7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of (E/Z)-THZ1 dihydrochloride in DMSO.
Materials:
-
(E/Z)-THZ1 dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Acclimatization: Allow the vial of (E/Z)-THZ1 dihydrochloride powder and the sealed bottle of anhydrous DMSO to equilibrate to room temperature to prevent moisture condensation.[7]
-
Weighing: Accurately weigh the desired amount of (E/Z)-THZ1 dihydrochloride powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 638.97 g/mol ), weigh 6.39 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution if precipitation is observed.[5]
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.[7]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Cell Culture Experiments
This protocol outlines the dilution of the DMSO stock solution for use in cell culture.
Procedure:
-
Thaw a frozen aliquot of the 10 mM (E/Z)-THZ1 dihydrochloride stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7]
-
Gently mix the final working solution before adding it to your cells.
Preparation of Formulation for In Vivo Animal Studies
This protocol provides an example formulation for administering (E/Z)-THZ1 dihydrochloride in animal models.
Materials:
-
(E/Z)-THZ1 dihydrochloride stock solution in DMSO (e.g., 20 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Example Formulation (for a 10 mg/kg dose in a 20g mouse): [9]
-
A common vehicle for in vivo administration consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
Procedure:
-
Prepare a stock solution of (E/Z)-THZ1 dihydrochloride in DMSO (e.g., 20 mg/mL).[9]
-
To prepare 1 mL of the final formulation at a concentration of 2 mg/mL (for a 100 µL injection volume):
-
Add 100 µL of the 20 mg/mL THZ1 stock in DMSO to a sterile tube.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Add 450 µL of sterile saline.
-
-
Vortex the solution well after the addition of each component to ensure it is clear and homogenous.[9]
-
Prepare the formulation fresh on the day of use.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation during stock solution preparation | 1. DMSO has absorbed moisture. 2. The desired concentration is too high. | 1. Use fresh, anhydrous DMSO.[7] 2. Gently warm the solution to 37°C or use sonication to aid dissolution.[5] If precipitation persists, prepare a more dilute stock solution. |
| Compound precipitates upon dilution into aqueous media | 1. The final DMSO concentration is too low to maintain solubility. 2. The final concentration of the compound exceeds its solubility limit in the aqueous buffer. | 1. Ensure the final DMSO concentration in your experiment is sufficient (typically ≤0.5%).[7] 2. Perform serial dilutions to reach the final desired concentration, vortexing gently between each dilution.[7] |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate concentration of the stock solution. | 1. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store at the recommended temperature.[8] 2. Ensure accurate weighing and dilution steps. Periodically check the concentration of the stock solution if possible. |
| Unexpected off-target effects | 1. High concentrations of the compound may lead to inhibition of other kinases. 2. The final DMSO concentration is causing cellular stress or toxicity. | 1. Perform dose-response experiments to determine the optimal concentration with minimal off-target effects. 2. Include a vehicle control (medium with the same final concentration of DMSO) in all experiments. |
Visualizations
Experimental Workflow for (E/Z)-THZ1 Dihydrochloride Solution Preparation
Caption: Workflow for preparing (E/Z)-THZ1 dihydrochloride solutions.
Simplified Signaling Pathway of THZ1 Action
Caption: THZ1 inhibits CDK7, leading to transcriptional suppression and cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
(E/Z)-THZ1 dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of (E/Z)-THZ1 dihydrochloride (B599025). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store (E/Z)-THZ1 dihydrochloride powder?
A1: (E/Z)-THZ1 dihydrochloride powder should be stored at -20°C.[1][2][3] Under these conditions, the solid compound is stable for at least one year, with some suppliers indicating stability for up to three or four years.[2][4][5]
Q2: What is the recommended solvent for dissolving (E/Z)-THZ1 dihydrochloride?
A2: The recommended solvent is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][6] (E/Z)-THZ1 dihydrochloride is highly soluble in DMSO but is practically insoluble in water and ethanol.[1][2][6] It is crucial to use anhydrous DMSO as moisture can significantly reduce the solubility of the compound.[2][6]
Q3: I'm having trouble dissolving the compound in DMSO. What should I do?
A3: If you encounter solubility issues, you can try gently warming the solution to 37°C for about 10 minutes or using an ultrasonic bath to aid dissolution.[7] Ensure you are using fresh, anhydrous DMSO.
Q4: How should I store stock solutions of (E/Z)-THZ1 dihydrochloride?
A4: Stock solutions prepared in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. For storage at -20°C, the solution is typically stable for up to 3 months.[5] For longer-term storage, -80°C is recommended, where it can be stable for up to a year.[4] However, for optimal results, especially for in vivo studies, it is often recommended to prepare fresh solutions.[8]
Q5: What are the stability characteristics of (E/Z)-THZ1 dihydrochloride in aqueous solutions?
A5: (E/Z)-THZ1 dihydrochloride has poor solubility and limited stability in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer for cell-based assays, ensure the final DMSO concentration is kept low (typically ≤0.5%) to maintain solubility and minimize solvent-induced cellular effects. If precipitation occurs upon dilution, you may need to adjust the final concentration of the compound or the percentage of DMSO.
Q6: How can I confirm the activity of my (E/Z)-THZ1 dihydrochloride in a cellular experiment?
A6: A common method to verify the biological activity of THZ1 is to assess the phosphorylation status of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) via Western blot. THZ1 is a CDK7 inhibitor, and CDK7 is responsible for phosphorylating Serine 2 (Ser2), Serine 5 (Ser5), and Serine 7 (Ser7) of the RNAPII CTD. Treatment with active THZ1 should lead to a noticeable decrease in the phosphorylation of these sites.[6]
Data Summary Tables
Table 1: Storage and Stability of (E/Z)-THZ1 Dihydrochloride
| Form | Storage Temperature | Reported Stability | Source(s) |
| Solid (Powder) | -20°C | ≥ 1 to 4 years | [2][3][4][5] |
| In Solvent (DMSO) | -20°C | 1 to 3 months | [4][5] |
| In Solvent (DMSO) | -80°C | Up to 1 year | [3][4] |
Table 2: Solubility of (E/Z)-THZ1 Dihydrochloride
| Solvent | Solubility | Source(s) |
| DMSO | ≥28.3 mg/mL (>10 mM) | [1] |
| Water | Insoluble | [1][6] |
| Ethanol | Insoluble | [1][6] |
Experimental Protocols & Workflows
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Equilibration: Allow the vial of (E/Z)-THZ1 dihydrochloride powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight (638.97 g/mol for the dihydrochloride salt).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution gently. If necessary, warm the vial to 37°C or sonicate briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates from DMSO stock solution | 1. DMSO has absorbed moisture.2. Storage temperature is incorrect.3. Concentration is too high. | 1. Use fresh, anhydrous DMSO.2. Ensure storage at -20°C or -80°C.3. Gently warm or sonicate to redissolve. If precipitation persists, prepare a fresh, lower concentration stock. |
| Precipitation upon dilution in aqueous buffer | 1. Final DMSO concentration is too low.2. Final compound concentration exceeds its solubility limit in the aqueous buffer. | 1. Increase the final DMSO concentration (typically ≤0.5%).2. Perform serial dilutions to reach the final concentration. |
| Inconsistent experimental results | 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.2. Inaccurate concentration of the stock solution. | 1. Use a fresh aliquot or prepare a new stock solution.2. Re-verify calculations and weighing for stock solution preparation. |
Signaling Pathway Diagram
(E/Z)-THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. By inhibiting CDK7, THZ1 disrupts both cell cycle progression and transcription.
References
- 1. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. astorscientific.us [astorscientific.us]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (E/Z)-THZ1 Dihydrochloride In Vivo Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (E/Z)-THZ1 dihydrochloride (B599025) in in vivo experiments. The information is designed to assist in optimizing dosage and administration for preclinical cancer models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a typical starting dose for (E/Z)-THZ1 dihydrochloride in vivo?
A common and effective starting dose for THZ1 in various xenograft models is 10 mg/kg.[1][2][3] This dosage has been utilized in studies involving multiple myeloma, T-cell acute lymphoblastic leukemia (T-ALL), cholangiocarcinoma, and glioblastoma.[2][4] However, dose optimization may be necessary depending on the specific cancer model and the observed efficacy and toxicity.
Q2: How should I prepare (E/Z)-THZ1 dihydrochloride for in vivo administration?
Proper formulation is critical for the solubility and bioavailability of THZ1. A common method involves creating a stock solution in dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a vehicle suitable for in vivo use.[5]
-
Stock Solution: Prepare a stock solution of THZ1 in DMSO (e.g., 20 mg/mL).[5] Ensure the compound is fully dissolved.
-
Working Solution: A widely used vehicle for intraperitoneal (i.p.) injection is 10% DMSO in 5% Dextrose in Water (D5W).[1][2] Another reported vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] It is recommended to prepare the final formulation fresh on the day of use.[5][6]
Q3: What is the recommended route and frequency of administration?
The most common route of administration for THZ1 in preclinical models is intraperitoneal (i.p.) injection.[2] Intravenous (i.v.) injection has also been reported, particularly in models of hematological cancers.[2][4]
A typical administration schedule is once or twice daily for 5 consecutive days, followed by a 2-day break each week.[1][2][3]
Q4: I am observing signs of toxicity (e.g., weight loss) in my animal models. What should I do?
While THZ1 is generally well-tolerated at effective doses, monitoring for toxicity is crucial.[7]
-
Monitor Body Weight: Regularly monitor the body weight of the animals, as significant weight loss can be an indicator of toxicity.[1][4][6]
-
Reduce Dosage or Frequency: If toxicity is observed, consider reducing the dosage or the frequency of administration.
-
Vehicle Control: Always include a vehicle control group to ensure that the observed effects are due to the compound and not the vehicle itself.[5]
Q5: How can I assess the in vivo efficacy of THZ1?
Several methods can be used to monitor the antitumor effects of THZ1 in vivo:
-
Tumor Volume: For subcutaneous xenografts, measure tumor dimensions regularly with calipers and calculate the volume using the formula: V = 0.5 × length × width².[1][2]
-
Bioluminescence Imaging: In models using luciferase-expressing cancer cells, tumor burden can be monitored using an in vivo imaging system.[1]
-
Pharmacodynamic Markers: At the end of the study, tumors can be harvested for analysis of pharmacodynamic markers. Western blotting can be used to assess the levels of proteins downstream of CDK7, such as c-MYC and MCL-1, as well as markers of proliferation (Ki67) and apoptosis (cleaved caspase-3).[1][4][8]
Quantitative Data Summary
The following tables summarize dosages and administration routes of THZ1 from various in vivo studies.
| Cancer Type | Animal Model | THZ1 Dosage | Administration Route | Frequency | Vehicle | Key Findings | Citations |
| Multiple Myeloma | NOD/SCID γ mice with U266 xenografts | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily, 5 days/week | 10% DMSO in 5% dextrose in water (D5W) | Significantly improved survival and reduced tumor burden with minimal toxicity. | [1][2][3] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Bioluminescent xenografted mouse model with KOPTK1 cells | 10 mg/kg | Intravenous (i.v.) | Twice daily | Not specified | Reduced tumor cell proliferation with no observable toxicity. | [2] |
| Cholangiocarcinoma (CCA) | Nude mice with HuCCT1 xenografts | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily | 10% DMSO and 90% dextrose 5% in water | Significantly suppressed xenograft growth and prolonged survival with bearable toxicity. | [2] |
| Glioblastoma (GBM) | Subcutaneous xenograft model of U87 | 10 mg/kg | Intravenous (i.v.) | Twice daily | Not specified | Markedly disrupted subcutaneous tumor growth without significantly affecting mouse body weight. | [4] |
| Urothelial Carcinoma | Xenograft nude mouse model | 10 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified | Enhanced the antitumor effect of gemcitabine. | [9] |
Experimental Protocols
Protocol 1: THZ1 Formulation and Administration
This protocol details the preparation and administration of THZ1 for a 10 mg/kg dose in a 20g mouse.
Materials:
-
(E/Z)-THZ1 dihydrochloride powder
-
Dimethyl sulfoxide (DMSO)
-
5% Dextrose in Water (D5W), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27G or smaller)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 20 mg/mL stock solution of THZ1 in DMSO.
-
Ensure the powder is completely dissolved by vortexing.
-
-
Working Solution Formulation (for a 100 µL injection volume):
-
The required dose for a 20g mouse at 10 mg/kg is 0.2 mg.
-
The required concentration of the working solution is 2 mg/mL (0.2 mg / 0.1 mL).
-
To prepare 1 mL of the final formulation:
-
100 µL of 20 mg/mL THZ1 stock in DMSO
-
900 µL of sterile 5% Dextrose in Water (D5W)
-
-
Add the THZ1 stock solution to the D5W and vortex thoroughly to ensure a clear solution.
-
Prepare this formulation fresh on the day of use.
-
-
Administration:
-
Administer 100 µL of the THZ1 working solution to each 20g mouse via intraperitoneal injection.
-
The vehicle control group should receive an injection of the same volume of the vehicle solution (10% DMSO in D5W).
-
Visualizations
Signaling Pathway of THZ1
Caption: Simplified signaling pathway of THZ1 targeting CDK7 to inhibit transcription.
In Vivo Xenograft Experimental Workflow
Caption: General workflow for an in vivo xenograft study with THZ1.
References
- 1. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of (E/Z)-THZ1 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Here you will find troubleshooting guides and frequently asked questions to help you minimize off-target effects and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (E/Z)-THZ1 dihydrochloride?
A1: (E/Z)-THZ1 dihydrochloride is a selective and potent covalent inhibitor of CDK7 with an IC50 of 3.2 nM.[1][2][3] It forms an irreversible covalent bond with a unique cysteine residue (Cys312) located outside of the ATP-binding pocket of CDK7.[4][5] This unique mechanism of combining ATP-site and allosteric covalent binding confers high potency and selectivity for CDK7.[2][6] By inhibiting CDK7, THZ1 disrupts the kinase's dual roles in regulating both cell cycle progression and transcription.[4][7]
Q2: What are the known off-target effects of THZ1?
A2: While highly potent against CDK7, THZ1 also demonstrates activity against the closely related transcriptional kinases CDK12 and CDK13.[7][8][9] This is a critical consideration when interpreting experimental data, as some observed effects may be due to the combined inhibition of these kinases.[8] Sequence alignment of the CDK family reveals that while Cys312 is unique to CDK7, CDK12 and CDK13 have accessible cysteine residues nearby, which may explain THZ1's activity against them at slightly higher concentrations.[7]
Q3: How can I minimize the off-target effects of THZ1 in my experiments?
A3: Minimizing off-target effects is crucial for obtaining clear and interpretable results. Here are key strategies:
-
Dose Optimization: Perform a dose-response study to identify the lowest effective concentration of THZ1 that elicits the desired on-target effect (e.g., inhibition of RNAPII phosphorylation) in your specific cell line.[8][10] Using the lowest effective concentration can help minimize off-target effects.[8]
-
Time-Course Experiments: The effects of THZ1 are time-dependent. Reducing the exposure time may be sufficient to achieve on-target effects while mitigating broader cytotoxicity and off-target engagement.[10]
-
Use of Controls: Always include the inactive analog, THZ1-R, as a negative control in your experiments.[7] THZ1-R lacks the reactive acrylamide (B121943) moiety and therefore cannot covalently bind to its targets, allowing you to distinguish between specific covalent inhibition and non-specific effects.[7]
Q4: Why is phosphorylation of the RNA Polymerase II C-terminal domain (RNAPII CTD) a key readout for THZ1 activity?
A4: CDK7, as a component of the general transcription factor TFIIH, directly phosphorylates the C-terminal domain (CTD) of RNA Polymerase II at serine 2, 5, and 7.[8][11] This phosphorylation is a critical step for transcription initiation and elongation.[4] Therefore, monitoring the phosphorylation status of these specific serine residues provides a direct and sensitive measure of on-target CDK7 inhibition.[8][11] A persistent loss of this phosphorylation after a THZ1 washout experiment is strong evidence of irreversible, covalent target engagement.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No persistent inhibition of RNAPII phosphorylation after washout. | 1. The concentration of THZ1 was too low. 2. The initial treatment time was too short for sufficient covalent modification of CDK7. 3. The THZ1 compound has degraded. | 1. Titrate the THZ1 concentration upwards. Refer to the table below for typical effective ranges.[8] 2. Extend the initial treatment period (e.g., from 4 to 6 hours) to ensure maximal target engagement before washout.[7][8] 3. Ensure your THZ1 dihydrochloride stock solution is fresh and has been stored correctly to prevent degradation.[8] |
| Massive cell death is observed even before the washout. | 1. The THZ1 concentration is too high for the specific cell line, leading to rapid apoptosis induction.[8] | 1. Perform a dose-response curve to determine the IC50 for your cell line over a 24-72 hour treatment period.[8] For washout experiments, use a concentration that effectively inhibits RNAPII phosphorylation but is not overly cytotoxic within the short treatment window (e.g., 2-5x the IC50).[8] 2. Reduce the initial drug exposure time to 1-2 hours and confirm target engagement (p-RNAPII reduction) at this earlier time point.[8] |
| High variability between experimental replicates. | 1. Inconsistent washout procedure, leaving residual THZ1 in some wells. 2. Variations in cell density or cell cycle state at the time of treatment. | 1. Standardize the washout protocol. Ensure each plate is washed the same number of times with the same volume of PBS. Aspirate thoroughly after the final wash before adding fresh medium.[8] 2. Standardize your cell seeding protocol to ensure a consistent cell density and growth phase across all replicates.[10] |
| The effect of THZ1 diminishes faster than expected after washout. | 1. Rapid synthesis of new CDK7 protein. | 1. Measure total CDK7 protein levels at your post-washout time points. A rapid increase in total CDK7 could explain the recovery of RNAPII phosphorylation.[8] |
Data Presentation
Table 1: Anti-proliferative Activity of THZ1 in Various Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[5] |
| MOLT4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 25[5] |
| HCT-116 | Colon Cancer | 100[5] |
| A549 | Lung Cancer | 150[5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 75[5] |
| SK-BR-3 | Breast Cancer | 125[5] |
Note: IC50 values are approximate and can vary based on the cell line, assay conditions, and duration of treatment.[10][11]
Experimental Protocols
Key Experiment: THZ1 Washout for Verifying Covalent Inhibition
This experiment is designed to confirm the irreversible, covalent inhibition of CDK7 by THZ1 by assessing the phosphorylation status of its direct substrate, RNA Polymerase II (RNAPII).
Methodology:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.[8]
-
THZ1 Treatment: Treat cells with the desired concentration of THZ1 dihydrochloride (and THZ1-R as a control) for a predetermined time (e.g., 4 hours) to allow for covalent modification of CDK7.[7]
-
Washout Procedure:
-
Post-Washout Incubation: Return the cells to the incubator and collect samples at various time points (e.g., 0, 2, 4, 6, and 24 hours post-washout).[7]
-
Analysis: Prepare cell lysates for immunoblotting. Probe for the following proteins:
-
Phospho-RNAPII CTD (Ser2, Ser5, and Ser7)
-
Total RNAPII
-
Total CDK7
-
A loading control (e.g., α-Tubulin or β-actin)[8]
-
A sustained decrease in RNAPII CTD phosphorylation after the washout confirms the irreversible nature of THZ1's inhibition.[8]
Visualizations
Caption: THZ1 covalently inhibits CDK7, blocking its dual functions in transcription and cell cycle control.
Caption: A logical workflow for troubleshooting common issues during experiments with THZ1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming THZ1 Resistance in Cancer Cells
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the mechanisms of acquired resistance to THZ1, a covalent inhibitor of CDK7, CDK12, and CDK13.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to THZ1 in cancer cells?
The most commonly reported mechanism of acquired resistance to THZ1 is the upregulation of ATP-binding cassette (ABC) multidrug transporters, specifically ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP).[1][2][3][4] These transporters function as efflux pumps, actively removing THZ1 from the cancer cells and thereby reducing its intracellular concentration and efficacy.[1][4] The specific transporter upregulated can be cell-lineage dependent.[1]
Q2: My cells are no longer responding to THZ1 treatment. How can I determine if ABC transporter upregulation is the cause of resistance?
To investigate if ABC transporter upregulation is mediating THZ1 resistance in your cell line, you can perform the following experiments:
-
Assess ABC Transporter Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ABCB1 and ABCG2 and Western blotting to determine their protein expression levels in your resistant cells compared to the parental, sensitive cells.[5]
-
Functional Efflux Assay: Conduct a drug efflux assay using flow cytometry with a fluorescent substrate for ABCB1 (e.g., Rhodamine 123) or ABCG2 (e.g., Hoechst 33342).[5] Increased efflux of the fluorescent substrate in resistant cells compared to sensitive cells would indicate enhanced transporter activity.
-
Re-sensitization with Transporter Inhibitors: Treat your THZ1-resistant cells with THZ1 in combination with known inhibitors of ABCB1 (e.g., tariquidar, verapamil) or ABCG2 (e.g., KO-143, novobiocin).[2][5] A restoration of sensitivity to THZ1 in the presence of these inhibitors strongly suggests that resistance is mediated by the targeted transporter.[2]
Q3: I am trying to generate a THZ1-resistant cell line, but the cells are dying. What can I do?
Developing a drug-resistant cell line is a gradual process that requires patience. Here are some troubleshooting tips:
-
Start with a Low Concentration: Begin by exposing the cells to a concentration of THZ1 at or below the IC20 (the concentration that inhibits 20% of cell growth).[5] This allows a subpopulation of cells to survive and adapt.
-
Gradual Dose Escalation: Once the cells have resumed normal proliferation, slowly and incrementally increase the concentration of THZ1. This process can take several months.[1]
-
Monitor Cell Health: Closely monitor the morphology and growth rate of the cells. If you observe widespread cell death, reduce the THZ1 concentration to the previous tolerated level for a few passages before attempting to increase it again.
Q4: Are there alternative compounds to overcome THZ1 resistance mediated by ABC transporters?
Yes, research has led to the development of CDK inhibitors that are not substrates for ABC transporters. One such compound is E9, a covalent CDK12 inhibitor.[1][3] E9 has been shown to be effective in THZ1-resistant neuroblastoma and lung cancer cells that have upregulated ABCB1 and ABCG2.[1]
Q5: Besides ABC transporter upregulation, are there other potential mechanisms of resistance to THZ1?
While ABC transporter upregulation is the most prominent mechanism, other possibilities, though less commonly observed, include:
-
Target Alteration: Mutations in the drug's target, such as in the Cys312 residue of CDK7 where THZ1 covalently binds, could prevent the inhibitor from binding effectively.[1][5] However, direct sequencing of CDK7 in some THZ1-resistant models did not reveal acquired mutations.[1] In cells resistant to the compound E9 (developed to overcome THZ1 resistance), a mutation in the CDK12 binding site (C1039F) was identified.[1]
-
Compensatory Pathway Activation: Although considered less likely due to the highly conserved nature of the CDKs targeted by THZ1, cancer cells could potentially activate alternative signaling pathways to bypass the effects of CDK7/12/13 inhibition.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reduction in RNAPII phosphorylation after THZ1 treatment in a washout experiment. | Insufficient covalent modification of CDK7 due to low THZ1 concentration or short treatment time. | Increase the THZ1 concentration or extend the initial treatment duration. Ensure the THZ1 stock solution is fresh and properly stored to prevent degradation.[6] |
| High background or non-specific bands in Western blot for ABC transporters. | Non-specific antibody binding or insufficient blocking. | Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. Increase the blocking time or the concentration of the blocking agent (e.g., 5% BSA).[5] |
| High variability between replicates in cell viability assays. | Inconsistent cell seeding or drug concentrations. In washout experiments, inconsistent washing can leave residual THZ1. | Ensure uniform cell seeding density. Perform serial dilutions of THZ1 carefully. For washout experiments, standardize the washing protocol to ensure complete removal of the drug.[6] |
| The effect of THZ1 diminishes more rapidly than expected after washout. | Rapid turnover and synthesis of new CDK7 protein. | Measure total CDK7 protein levels at different time points post-washout to assess protein turnover.[6] |
Quantitative Data Summary
Table 1: IC50 Values of CDK Inhibitors in THZ1-Sensitive (THZ1S) and THZ1-Resistant (THZ1R) Cancer Cell Lines.
| Cell Line | Compound | IC50 in THZ1S Cells (nM) | IC50 in THZ1R Cells (nM) | Fold Resistance | Reference |
| Kelly (Neuroblastoma) | THZ1 | 2 | >1000 | >500 | [1] |
| NGP (Neuroblastoma) | THZ1 | 16 | >1000 | >62.5 | [1] |
| PC9 (Lung Cancer) | THZ1 | 10 | >1000 | >100 | [1] |
| H82 (SCLC) | THZ1 | 15 | >1000 | >66.7 | [1] |
| THZ1R Kelly | E9 | N/A | 8 | N/A | [1] |
| THZ1R NGP | E9 | N/A | 15 | N/A | [1] |
| THZ1R PC9 | E9 | N/A | 40 | N/A | [1] |
| THZ1R H82 | E9 | N/A | 25 | N/A | [1] |
| MCF7 (Breast Cancer) | THZ1 | 25 | 1500 | 60 | [2] |
| MCF7 (Breast Cancer) | ICEC0942 | 50 | 2500 | 50 | [2] |
N/A - Not Applicable
Experimental Protocols
Protocol 1: Generation of THZ1-Resistant Cell Lines
-
Initial Seeding: Plate cancer cells at a low density in their recommended growth medium.
-
Initial THZ1 Exposure: Treat the cells with THZ1 at a concentration equal to or below the IC20 value.
-
Culture Maintenance: Continue to culture the cells in the presence of THZ1, changing the medium every 3-4 days. When the cells reach confluence, split them at a 1:5 ratio.[1]
-
Dose Escalation: Once the cells have adapted to the initial concentration and are proliferating steadily, gradually increase the THZ1 concentration.
-
Long-Term Culture: Continue this process of gradual dose escalation over a period of 3-8 months until the cells are able to proliferate in a THZ1 concentration that is 20-30 times the IC50 of the parental, sensitive cells.[1]
-
Verification of Resistance: Periodically assess the IC50 of the cultured cells to confirm the development of resistance.
Protocol 2: Western Blotting for ABC Transporter Expression
-
Cell Lysis: Prepare total cell lysates from both THZ1-sensitive and THZ1-resistant cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ABCB1, ABCG2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 4 x 103 cells per well and allow them to attach for 24 hours.[1]
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., THZ1, E9) for 72 hours.[1] For combination studies, add the second compound (e.g., an ABC transporter inhibitor) at a fixed concentration.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable assay, such as the resazurin-based assay or MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting the dose-response curves.
Visualizations
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: (E/Z)-THZ1 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-THZ1 dihydrochloride (B599025) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of THZ1 in animal models?
A1: In numerous preclinical studies using various cancer models, THZ1 is generally well-tolerated at therapeutically effective doses.[1] The most commonly reported dosage is 10 mg/kg, administered via intravenous (i.v.) or intraperitoneal (i.p.) injection.[1] A primary indicator of its favorable safety profile is the general absence of significant body weight loss in treated animals, a common sign of systemic toxicity.[1][2][3][4][5]
Q2: What are the potential target organs for THZ1 toxicity?
A2: While widespread organ toxicity is not commonly reported at therapeutic doses, some studies suggest potential for specific side effects. High concentrations of THZ1 have been shown to induce apoptosis in normal peripheral blood mononuclear cells (PBMCs), indicating a potential for myelosuppression at higher doses.[1][6] Additionally, research has indicated that THZ1 may inhibit myogenic differentiation, raising concerns about potential effects on muscle function.[7][8]
Q3: How does THZ1 affect normal (non-cancerous) cells?
A3: THZ1 exhibits greater selectivity for cancerous cells over normal cells.[2] In non-transformed cells, such as BJ fibroblasts and retinal pigment epithelial cells, THZ1 tends to induce cell cycle arrest rather than apoptosis at concentrations that are cytotoxic to cancer cells.[3] However, as mentioned, there is evidence of potential effects on PBMCs and myogenic differentiation at higher concentrations.[1][6][7][8]
Q4: Are there any observed behavioral changes in animals treated with THZ1?
A4: In studies with T-cell Acute Lymphoblastic Leukemia (T-ALL) mouse xenograft models, no observable behavioral changes were reported at a dosage of 10 mg/kg.[3][4] Researchers should, however, always include regular behavioral assessments as part of their experimental protocol.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss Observed in Treated Animals
-
Possible Cause 1: Dosage is too high.
-
Troubleshooting Step: Verify the concentration of your THZ1 solution and the accuracy of your dosing calculations. Consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
-
Possible Cause 2: Vehicle-related toxicity.
-
Troubleshooting Step: Ensure the vehicle used to dissolve THZ1 is well-tolerated by the animals. Run a control group treated with the vehicle alone to assess its effects on body weight. A common vehicle for THZ1 is a solution of 10% DMSO in D5W (5% dextrose in water).[5]
-
-
Possible Cause 3: Dehydration or reduced food intake.
-
Troubleshooting Step: Monitor food and water consumption daily. If reduced, consider providing supplemental hydration or more palatable food.
-
Issue 2: Suspected Myelosuppression (e.g., low blood cell counts)
-
Possible Cause: High dose of THZ1.
-
Troubleshooting Step: As THZ1 has been noted to potentially induce apoptosis in PBMCs at high concentrations, consider reducing the dose or the frequency of administration.[1][6]
-
Monitoring: Implement complete blood counts (CBCs) at baseline and at various time points throughout the study to monitor for changes in white blood cells, red blood cells, and platelets.
-
Issue 3: Inconsistent Anti-Tumor Efficacy
-
Possible Cause 1: Suboptimal dosing regimen.
-
Possible Cause 2: Drug stability issues.
-
Troubleshooting Step: Ensure proper storage and handling of the (E/Z)-THZ1 dihydrochloride compound and its formulated solution to prevent degradation. Prepare fresh solutions as needed.
-
-
Possible Cause 3: Tumor model resistance.
-
Troubleshooting Step: While THZ1 has broad anti-proliferative effects, some cancer cell lines may be less sensitive.[3] Confirm the sensitivity of your chosen cell line to THZ1 in vitro before proceeding with in vivo studies.
-
Quantitative Data Summary
Table 1: Summary of (E/Z)-THZ1 Dihydrochloride In Vivo Toxicity Studies
| Cancer Model | Animal Model | Dosage and Administration | Observed Toxicity | Reference(s) |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mouse xenograft | 10 mg/kg, i.v., twice daily | No observable body weight loss or behavioral changes. | [1][3][4] |
| Multiple Myeloma | Mouse xenograft | 10 mg/kg, i.p., twice daily, 5 days/week | Minimal toxicity, no significant body weight loss. | [1][9][10] |
| Neuroblastoma (MYCN-amplified) | Mouse model | 10 mg/kg, i.v. | No toxicity observed. | [1][2] |
| Oesophageal Squamous Cell Carcinoma | Mouse model | 10 mg/kg, i.p. | No loss of body weight or other common toxic effects. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Mouse xenograft | Not specified | No significant loss of body weight or other common toxic effects. | [11] |
| Intrahepatic Cholangiocarcinoma (ICC) | Patient-derived xenograft (PDX) model | Not specified | No detectable side effects. | [1][12] |
| Non-tumor-bearing mice | Mouse | 10 mg/kg, i.v., twice daily for 4 weeks | No obvious toxicity was found. | [2] |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
-
Animal Model: Select an appropriate mouse model (e.g., immunodeficient mice for xenografts).
-
Housing: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to treatment and control groups.
-
THZ1 Preparation: Prepare THZ1 solution in a suitable vehicle (e.g., 10% DMSO in 5% dextrose in water).
-
Administration: Administer THZ1 via the desired route (i.v. or i.p.) at the specified dose and schedule. The control group should receive the vehicle only.
-
Monitoring:
-
Measure animal body weight regularly (e.g., every other day) as a primary indicator of systemic toxicity.[1]
-
Observe the general health and behavior of the animals daily.
-
Monitor tumor volume to assess efficacy in cancer models.
-
-
Endpoint: At the end of the study, euthanize the animals. Tumors and major organs may be harvested for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Caption: THZ1 covalently inhibits CDK7, a key component of the TFIIH complex.
Caption: A typical workflow for an in vivo toxicity study of THZ1.
Caption: A logical guide for troubleshooting body weight loss in animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (E/Z)-THZ1 Dihydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-THZ1 dihydrochloride (B599025), a potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (E/Z)-THZ1 dihydrochloride?
A1: (E/Z)-THZ1 dihydrochloride is a selective and potent covalent inhibitor of CDK7.[1][2][3] It forms an irreversible bond with a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[4][5] This inhibition disrupts the two major functions of CDK7: regulating transcription as part of the general transcription factor TFIIH and controlling the cell cycle as a component of the CDK-activating kinase (CAK) complex.[6][7][8]
Q2: What are the known off-target effects of THZ1?
A2: While highly potent against CDK7, THZ1 also demonstrates inhibitory activity against the closely related transcriptional kinases CDK12 and CDK13, typically at higher concentrations.[1][4][6][8] This is an important consideration when interpreting experimental data, as some observed effects may result from the combined inhibition of these kinases. Using the lowest effective concentration of THZ1 can help minimize off-target effects.[9]
Q3: Why is monitoring the phosphorylation of the RNA Polymerase II C-terminal domain (RNAPII CTD) a key readout for THZ1 activity?
A3: Phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at serine 2 (Ser2), serine 5 (Ser5), and serine 7 (Ser7) is a direct and immediate consequence of CDK7 kinase activity within the TFIIH complex.[4][10][11] Therefore, monitoring the levels of these specific phospho-epitopes provides a robust and sensitive measure of on-target CDK7 inhibition. A decrease in RNAPII CTD phosphorylation is a hallmark of THZ1 activity.[12][13][14]
Q4: How does THZ1 treatment affect the cell cycle?
A4: By inhibiting the CDK-activating kinase (CAK) complex, THZ1 prevents the activation of other CDKs, such as CDK1 and CDK2, which are crucial for cell cycle progression.[4][8] This typically leads to cell cycle arrest, most commonly reported at the G2/M phase.[8][12][15] However, the specific phase of arrest can be cell-type dependent.
Troubleshooting Guide
Problem 1: Compound Solubility and Stability Issues
-
Symptom: You observe precipitation when preparing your THZ1 dihydrochloride stock solution in DMSO, or when diluting it into aqueous media for experiments.
-
Possible Causes & Solutions:
-
Moisture in DMSO: THZ1 hydrochloride's solubility is significantly reduced in the presence of water.[16][17] Always use fresh, anhydrous DMSO for preparing stock solutions.[16]
-
Incorrect Storage: Stock solutions should be stored at -20°C or below to maintain stability.[18] Compound degradation can lead to a loss of activity.[9]
-
Precipitation in Aqueous Media: THZ1 hydrochloride is practically insoluble in water.[16][18] When diluting into your final cell culture medium, ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤0.5%). Perform serial dilutions and vortex gently to prevent precipitation.[16]
-
Problem 2: High Variability Between Experimental Replicates
-
Symptom: You observe inconsistent results between wells or plates in your assays (e.g., cell viability, Western blot).
-
Possible Causes & Solutions:
-
Inconsistent Washout (for washout experiments): Residual THZ1 in some wells after the washout step can lead to continued inhibition that is not due to covalent binding.[9] Standardize your washout protocol by using the same number of washes and the same volume of PBS for all samples.
-
Differences in Cell Density or State: Ensure that cells are seeded at a consistent density and are in a similar growth phase (e.g., logarithmic) at the start of the experiment.
-
Problem 3: Massive or Unexpected Cell Death
-
Symptom: You observe widespread apoptosis even at short time points or low concentrations, confounding the analysis of specific inhibitory effects.
-
Possible Causes & Solutions:
-
Concentration is Too High: The cytotoxic effects of THZ1 are dose-dependent.[19] High concentrations can rapidly induce apoptosis.[9] It is critical to perform a dose-response curve to determine the IC50 for your specific cell line. For mechanistic studies, use a concentration that effectively inhibits RNAPII phosphorylation without causing excessive cell death in the desired experimental window (e.g., 2-5x the IC50).[9]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to THZ1.[4][5] Cell lines that are highly dependent on transcription, particularly those driven by super-enhancers, may be exquisitely sensitive.[7]
-
Problem 4: Development of Drug Resistance
-
Symptom: Over a prolonged period of treatment, cells become less sensitive to THZ1.
-
Possible Cause & Solution:
-
Upregulation of ABC Transporters: A primary mechanism of acquired resistance to THZ1 is the upregulation of multidrug resistance transporters, such as ABCB1 and ABCG2, which actively efflux the compound from the cell.[14] This prevents THZ1 from reaching its intracellular target, CDK7. If resistance is suspected, consider evaluating the expression of these transporters.
-
Quantitative Data Summary
Table 1: IC50 Values of THZ1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 | [18] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55 | [18] |
| H1299 | Non-Small-Cell Lung Cancer (NSCLC) | ~50 (at 48h) | [13] |
| Murine SCLC | Small Cell Lung Cancer | 75 - 100 | [13] |
Note: IC50 values are highly dependent on the assay conditions and cell line used.[11]
Key Experimental Protocols
1. Western Blot Analysis of RNAPII CTD Phosphorylation
This is the most direct cellular assay to confirm THZ1's on-target activity.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of THZ1 (and a DMSO vehicle control) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-RNAPII CTD (Ser2)
-
Phospho-RNAPII CTD (Ser5)
-
Phospho-RNAPII CTD (Ser7)
-
Total RNAPII
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A decrease in the phospho-RNAPII signals relative to the total RNAPII and loading control indicates CDK7 inhibition.
2. Cell Viability/Proliferation Assay (IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: The following day, treat cells with a serial dilution of THZ1 (e.g., from 1 nM to 10 µM) and a DMSO vehicle control.
-
Incubation: Incubate for a standard period (e.g., 72 hours).[19]
-
Assay: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by adding a resazurin-based reagent.[4][19]
-
Data Analysis: Measure luminescence or fluorescence using a plate reader. Normalize the data to the vehicle-treated control cells and plot the results to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[19]
3. Cell Cycle Analysis by Flow Cytometry
-
Treatment: Treat cells with THZ1 or DMSO vehicle for a specified period (e.g., 24 hours).[11]
-
Harvesting and Fixation: Harvest cells (including any floating cells), wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[11]
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.[11]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. THZ1 2HCl | CDK | TargetMol [targetmol.com]
- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. CDK7 inhibitor suppresses tumor progression through blocking the cell cycle at the G2/M phase and inhibiting transcriptional activity in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. apexbt.com [apexbt.com]
- 19. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
Technical Support Center: Interpreting Western Blots for p-RNAPII with THZ1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using THZ1, a covalent inhibitor of CDK7, and analyzing its effect on RNA Polymerase II (RNAPII) phosphorylation by Western blot.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of THZ1 on RNAPII phosphorylation?
THZ1 is a selective inhibitor of CDK7, a kinase responsible for phosphorylating the C-terminal domain (CTD) of RNAPII at serine 5 (Ser5) and serine 7 (Ser7).[1][2] Therefore, treatment with THZ1 is expected to cause a dose- and time-dependent decrease in the phosphorylation of RNAPII at Ser5 and Ser7.[1][3] A reduction in Serine 2 (Ser2) phosphorylation is also often observed, although this effect may be delayed compared to Ser5 phosphorylation.[1]
Q2: Why is a decrease in p-RNAPII (Ser2) observed, if THZ1 inhibits CDK7 (a Ser5/7 kinase)?
The decrease in Ser2 phosphorylation is an indirect effect. CDK7, as part of the CDK-activating kinase (CAK) complex, activates other CDKs, including CDK9.[1] CDK9 is the primary kinase responsible for phosphorylating Ser2 of the RNAPII CTD, which is crucial for transcriptional elongation.[1] By inhibiting CDK7, THZ1 can lead to reduced CDK9 activity, and consequently, a decrease in p-RNAPII (Ser2) levels.[1]
Q3: What is a suitable positive control for a p-RNAPII Western blot?
A lysate from a cell line known to have high transcriptional activity and detectable levels of p-RNAPII can serve as a positive control. It is also good practice to include a DMSO-treated control (vehicle) to compare with the THZ1-treated samples.[3]
Q4: What is a suitable negative control?
A lysate from cells where the target protein is known not to be expressed can serve as a negative control to check for non-specific antibody binding.[4] Additionally, a sample where the primary antibody is omitted can be used to control for non-specific binding of the secondary antibody.
Q5: Which loading control should I use for a p-RNAPII Western blot?
Since RNAPII is a nuclear protein, a nuclear-specific loading control is recommended to ensure equal loading of nuclear protein extracts. Commonly used nuclear loading controls include:
-
TBP (TATA-binding protein)[5]
It is crucial to validate that the expression of the chosen loading control is not affected by THZ1 treatment in your specific experimental model.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in p-RNAPII levels after THZ1 treatment. | Inactive THZ1: The compound may have degraded. | Use a fresh stock of THZ1. Ensure proper storage conditions as per the manufacturer's instructions. |
| Insufficient treatment time or concentration: The dose or duration of THZ1 treatment may not be sufficient to inhibit CDK7 effectively in your cell line. | Perform a dose-response and time-course experiment to determine the optimal conditions.[3] | |
| Inefficient cell lysis: Phosphorylated proteins may have been dephosphorylated during sample preparation. | Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors.[9][10][11] Keep samples on ice at all times during preparation.[9][11] | |
| Ineffective primary antibody: The antibody may not be specific or sensitive enough for the target. | Use an antibody validated for Western blotting and specific for the phosphorylated form of RNAPII you are investigating. Check the antibody datasheet for recommended dilutions and protocols.[12] | |
| Decrease in p-RNAPII (Ser5) but not p-RNAPII (Ser2). | Early time point: The inhibition of Ser2 phosphorylation is an indirect effect and can be delayed compared to the direct inhibition of Ser5 phosphorylation by THZ1.[1] | Increase the duration of THZ1 treatment and perform a time-course experiment to observe the kinetics of dephosphorylation for both sites. |
| Decrease in both p-RNAPII and total RNAPII levels. | THZ1-induced degradation of RNAPII: In some cell lines, THZ1 treatment can lead to the ubiquitin-mediated proteasomal degradation of the largest subunit of RNAPII (Rpb1).[13] | This may be a biological effect of THZ1 in your system. To confirm, you can co-treat with a proteasome inhibitor (e.g., MG132) to see if the total RNAPII levels are restored.[13] |
| High background on the Western blot. | Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, as milk contains phosphoproteins that can interfere with the detection of phosphorylated targets).[11] |
| Primary antibody concentration too high: An overly concentrated primary antibody can lead to non-specific binding. | Titrate the primary antibody to determine the optimal concentration that gives a strong signal with low background.[14] | |
| Insufficient washing: Inadequate washing may not remove all unbound antibodies. | Increase the number and/or duration of washes with TBST. | |
| Multiple bands or unexpected band size. | Protein degradation: The sample may have degraded during preparation. | Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[4] |
| Post-translational modifications: RNAPII is heavily post-translationally modified, which can affect its migration on the gel. | Consult the literature to see if other modifications are expected for your experimental conditions. | |
| Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | Use a more specific antibody. Ensure the secondary antibody is specific to the host species of the primary antibody. |
Data Presentation
Table 1: Expected Changes in RNAPII Phosphorylation Following THZ1 Treatment
| Target Protein | Expected Change with THZ1 Treatment | Rationale |
| p-RNAPII (Ser5) | Strong Decrease | Direct inhibition of CDK7 kinase activity.[1] |
| p-RNAPII (Ser7) | Decrease | Direct inhibition of CDK7 kinase activity.[1] |
| p-RNAPII (Ser2) | Decrease (may be delayed) | Indirect effect through inhibition of CDK9 activation.[1] |
| Total RNAPII | Generally no change, but can decrease in some contexts | THZ1 can induce RNAPII degradation in certain cell types.[15][13] |
Experimental Protocols
Detailed Methodology for Western Blotting of p-RNAPII after THZ1 Treatment
-
Cell Culture and Treatment:
-
Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of THZ1 or vehicle (DMSO) for the specified duration.
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[9][10][11]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).[16]
-
-
Sample Preparation for SDS-PAGE:
-
To an equal amount of protein from each sample (e.g., 20-30 µg), add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[16]
-
-
Immunoblotting:
-
Block the membrane in a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk for blocking when detecting phosphoproteins.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-p-RNAPII Ser5, anti-p-RNAPII Ser2, or anti-total RNAPII) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-RNAPII signal to the total RNAPII signal, and then to the loading control signal, for accurate comparison between samples.[16]
-
Mandatory Visualizations
Caption: Mechanism of THZ1 action on RNAPII phosphorylation.
Caption: Experimental workflow for Western blot analysis of p-RNAPII.
Caption: Troubleshooting decision tree for unexpected Western blot results.
References
- 1. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Nuclear Loading Control Antibodies | Antibodies.com [antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 9. Western Blotting Sample Preparation [sigmaaldrich.com]
- 10. プロテアーゼおよびホスファターゼ阻害剤タブレット | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. bio-techne.com [bio-techne.com]
- 12. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 15. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Covalent CDK7 Inhibitors: (E/Z)-THZ1 dihydrochloride versus SY-1365
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent covalent inhibitors of Cyclin-Dependent Kinase 7 (CDK7): (E/Z)-THZ1 dihydrochloride (B599025) and SY-1365. This document synthesizes preclinical data to evaluate their performance, mechanism of action, and target selectivity, supported by detailed experimental methodologies for key assays.
Cyclin-Dependent Kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating cell cycle progression and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 activates other CDKs, driving the cell cycle. Additionally, its role within the general transcription factor TFIIH involves phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcription initiation and elongation.[1][2] Inhibition of CDK7 can therefore simultaneously halt cell division and suppress the expression of oncogenes.
(E/Z)-THZ1 dihydrochloride and SY-1365 are both selective and potent covalent inhibitors of CDK7.[1] They act by forming an irreversible covalent bond with a specific cysteine residue (Cys312) located outside of the ATP-binding pocket of the CDK7 enzyme.[1] This mode of action leads to sustained inhibition of CDK7's kinase activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for (E/Z)-THZ1 dihydrochloride and SY-1365, providing a comparative overview of their biochemical potency and cellular activity.
Table 1: Biochemical Potency
| Compound | Target | Assay Type | IC50 | Ki | Reference(s) |
| (E/Z)-THZ1 dihydrochloride | CDK7 | In vitro kinase assay | 3.2 nM | - | [3] |
| SY-1365 (Mevociclib) | CDK7/CycH/MAT1 | In vitro kinase assay | 20 nM | 17.4 nM | [1] |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki: The inhibition constant, indicating the affinity of an inhibitor for an enzyme.
Table 2: Cellular Activity
| Compound | Cell Line(s) | Cancer Type | Assay Type | IC50 / EC50 | Reference(s) |
| (E/Z)-THZ1 | Jurkat, T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Cell Viability | ~50-500 nM | [4] |
| Breast cancer cell lines | Breast Cancer | Cell Viability (2-day) | 80-300 nM | [5] | |
| Urothelial carcinoma cells | Urothelial Carcinoma | Cell Viability (24h) | Dose-dependent cytotoxicity | [6] | |
| SY-1365 (Mevociclib) | Various solid tumor cell lines | Breast, Ovarian, Colorectal, Lung | Cell Viability | Low nM EC50 | [1] |
| AML and TNBC cell lines | Acute Myeloid Leukemia, Triple-Negative Breast Cancer | Apoptosis Induction | - | [7] |
EC50: The half maximal effective concentration, representing the concentration of a drug that gives a half-maximal response.
Mechanism of Action and Signaling Pathway
Both (E/Z)-THZ1 and SY-1365 exert their anti-cancer effects by inhibiting the dual functions of CDK7. By blocking CDK7's role in the CAK complex, they prevent the activation of cell cycle-dependent kinases (CDK1, CDK2, CDK4, CDK6), leading to cell cycle arrest. Simultaneously, by inhibiting CDK7's function within TFIIH, they reduce the phosphorylation of RNA Polymerase II, leading to the suppression of transcription, particularly of super-enhancer-associated oncogenes like MYC.[2][7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of CDK7 inhibitors. Below are representative protocols.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the direct inhibitory effect of the compounds on CDK7 kinase activity.
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of (E/Z)-THZ1 or SY-1365 in DMSO.
-
Reaction Setup: In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control). Add the purified CDK7/Cyclin H/MAT1 enzyme complex to each well.
-
Pre-incubation: Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[8]
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitors on cell proliferation and viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (E/Z)-THZ1 or SY-1365 for a specified duration (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or EC50 value.[9][10]
Western Blot for Target Engagement
This assay confirms that the inhibitor engages CDK7 within cells by measuring the phosphorylation of its downstream target, RNA Polymerase II.
Workflow:
Procedure:
-
Cell Treatment: Treat cancer cells with various concentrations of the CDK7 inhibitor.
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phosphorylated forms of the RNA Pol II CTD (e.g., p-Ser2, p-Ser5, p-Ser7) and total RNA Pol II.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated to total RNA Pol II indicates target engagement.[2][4]
Clinical Development and Concluding Remarks
SY-1365 entered a Phase 1 clinical trial (NCT03134638) for patients with advanced solid tumors.[11][12] However, Syros Pharmaceuticals later halted the development of the intravenous SY-1365, citing that the initial clinical activity and tolerability data did not support an optimal profile for patients. The company shifted its focus to an oral CDK7 inhibitor, SY-5609.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. A Phase 1 Study of SY-1365, a Selective CDK7 Inhibitor, in Adult Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Guide to (E/Z)-THZ1 Dihydrochloride and Flavopiridol for Researchers
In the landscape of cancer therapeutics, targeting the cell cycle and transcriptional machinery has emerged as a promising strategy. Cyclin-dependent kinases (CDKs) are key regulators of these processes, and their inhibition has been a focal point of drug development. This guide provides a detailed, objective comparison of two notable CDK inhibitors: (E/Z)-THZ1 dihydrochloride (B599025), a selective covalent inhibitor of CDK7, and Flavopiridol, a broader spectrum pan-CDK inhibitor. This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions for their studies.
Executive Summary
(E/Z)-THZ1 dihydrochloride is a highly potent and selective covalent inhibitor of CDK7. Its mechanism of action involves the irreversible binding to a unique cysteine residue outside the ATP-binding pocket of CDK7, leading to the inhibition of both its transcriptional and cell cycle-regulating functions.[1][2][3] THZ1 also demonstrates activity against the closely related kinases CDK12 and CDK13.[4][5] This targeted approach offers a tool for investigating the specific roles of CDK7 in cancer biology.
Flavopiridol, also known as alvocidib, is a synthetic flavonoid that acts as a pan-CDK inhibitor. It competitively binds to the ATP-binding pocket of multiple CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, with varying affinities.[6][7][8][9] This broad-spectrum activity allows it to interfere with multiple phases of the cell cycle and inhibit transcription, leading to its potent anti-proliferative effects.[6][7][9] However, this lack of selectivity can also contribute to off-target effects and toxicity.[6][7]
Data Presentation
Biochemical Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of THZ1 and Flavopiridol against a panel of cyclin-dependent kinases. This data highlights the distinct selectivity profiles of the two compounds.
| Kinase Target | (E/Z)-THZ1 Dihydrochloride IC50 (nM) | Flavopiridol IC50 (nM) |
| CDK7 | 3.2 [3][4] | ~300[6] |
| CDK1 | - | ~30[8][9] |
| CDK2 | - | ~170[9] |
| CDK4 | - | ~100[9] |
| CDK6 | - | - |
| CDK9 | - | - |
| CDK12 | ~250[3] | - |
| CDK13 | Inhibits[4] | - |
Anti-proliferative Activity in Cancer Cell Lines
The following table presents the cellular growth inhibition (GI50) or IC50 values for both inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | (E/Z)-THZ1 Dihydrochloride GI50/IC50 (nM) | Flavopiridol GI50/IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 50[3] | - |
| Loucy | T-cell Acute Lymphoblastic Leukemia | 0.55[3] | - |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 50-400[10] | - |
| Breast Cancer Cell Lines | Breast Cancer | 80-300[10] | - |
| LNCaP | Prostate Cancer | - | 16[11] |
| K562 | Chronic Myelogenous Leukemia | - | 130[11] |
| Murine SCLC | Small Cell Lung Cancer | 75-100[12] | Similar to THZ1[12] |
| Murine NSCLC | Non-Small Cell Lung Cancer | ~750[12] | Similar to THZ1[12] |
Note: GI50/IC50 values can vary based on the specific cell line and experimental conditions.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the recombinant human CDK complex (e.g., CDK7/cyclin H/MAT1), a suitable substrate (e.g., a peptide containing the CTD heptad repeat YSPTSPS for CDK7, or Histone H1 for CDK1), and ATP in a kinase buffer.[2][13]
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (THZ1 or Flavopiridol) dissolved in DMSO to the reaction mixture.
-
Initiation and Incubation: Start the kinase reaction by adding radiolabeled [γ-³²P]ATP or by using a non-radioactive detection method like ADP-Glo™ Kinase Assay. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).[2][13]
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantification:
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell Viability Assay (MTS Assay)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of THZ1 or Flavopiridol for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[9][11]
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan (B1609692) product is proportional to the number of viable cells.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.[15]
Western Blot for RNAPII Phosphorylation
This technique is used to detect the phosphorylation status of the RNA Polymerase II (RNAPII) C-terminal domain (CTD), a direct substrate of CDK7.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[3][16][17]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).[9][16]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16][18][19]
-
Blocking: Block the membrane with 5% w/v BSA or non-fat milk in TBST to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total RNAPII and specific phospho-sites (e.g., phospho-Ser2, phospho-Ser5, phospho-Ser7) overnight at 4°C.[3][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.[16][20]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][16]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII signal to the total RNAPII signal.[16]
In Vivo Xenograft Study
This protocol assesses the anti-tumor efficacy of the inhibitors in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice.[3][21]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.[3][21]
-
Drug Administration: Administer the inhibitor (e.g., THZ1 at 10 mg/kg, intraperitoneally, twice daily; Flavopiridol at 5-7.5 mg/kg/day, intraperitoneally) or vehicle control.[3][21][22][23]
-
Monitoring and Endpoint: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis.[3][24]
Mandatory Visualization
Signaling Pathways
Caption: (E/Z)-THZ1 covalently inhibits CDK7, disrupting transcription and cell cycle progression.
Caption: Flavopiridol broadly inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Experimental Workflows
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Caption: Workflow for assessing cell viability using the MTS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase 4 and 6 Inhibitors in Cell Cycle Dysregulation for Breast Cancer Treatment [mdpi.com]
- 8. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. content-assets.jci.org [content-assets.jci.org]
- 22. Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
(E/Z)-THZ1 Dihydrochloride: A Comparative Guide to its Selectivity Profile Against Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of (E/Z)-THZ1 dihydrochloride (B599025), a potent and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction
(E/Z)-THZ1 dihydrochloride is a first-in-class covalent inhibitor of CDK7, a critical enzyme with dual roles in regulating gene transcription and cell cycle progression. THZ1 exerts its inhibitory effect by irreversibly binding to a unique cysteine residue (Cys312) located outside of the canonical kinase domain of CDK7.[1][2] This mechanism of action contributes to its high potency and selectivity. This guide focuses on the selectivity of THZ1 against various CDKs, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathway visualizations.
Selectivity Profile of (E/Z)-THZ1 Dihydrochloride vs. Other CDKs
THZ1 demonstrates high potency for CDK7, with a reported IC50 value of 3.2 nM.[2][3][4] Notably, THZ1 also exhibits potent inhibitory activity against the closely related transcriptional kinases, CDK12 and CDK13.[3][4][5] One study reported that THZ1 is equipotent against CDK7, CDK12, and CDK13.[6] In contrast, the more recently developed CDK7 inhibitor, YKL-5-124, shows high selectivity for CDK7 with significantly less activity against CDK12, CDK13, CDK2, and CDK9, highlighting the polypharmacology of THZ1.[6]
While THZ1 is established to be highly selective for CDK7/12/13 over other kinases, specific IC50 or Ki values against a broader panel of CDKs (such as CDK1, CDK4, and CDK6) are not consistently available in publicly accessible literature. A KiNativ cellular profiling study did not identify other CDKs as significant off-targets, and the inhibition of other non-CDK kinases was not time-dependent, suggesting a non-covalent and less potent interaction.[7]
| Kinase | (E/Z)-THZ1 IC50/Kd | Comments |
| CDK7 | 3.2 nM (Kd) [2][7] | Primary target; potent covalent inhibition. |
| CDK12 | Equipotent to CDK7[6] | Potent covalent inhibition. |
| CDK13 | Equipotent to CDK7[6] | Potent covalent inhibition. |
| CDK1 | Data not available | THZ1 treatment leads to decreased phosphorylation of CDK1, indicating inhibition of the upstream activating kinase (CDK7).[8] |
| CDK2 | Data not available | THZ1 treatment leads to decreased phosphorylation of CDK2, indicating inhibition of the upstream activating kinase (CDK7). YKL-5-124, a selective CDK7 inhibitor, has an IC50 of 1300 nM for CDK2.[6] |
| CDK4 | Data not available | CDK7 is the activating kinase for CDK4.[5] |
| CDK6 | Data not available | CDK7 is the activating kinase for CDK6.[5] |
| CDK9 | Data not available | YKL-5-124, a selective CDK7 inhibitor, has an IC50 of 3020 nM for CDK9.[6] |
Signaling Pathways and Mechanism of Action
CDK7 plays a central role in two fundamental cellular processes: transcription and cell cycle progression. The inhibitory action of THZ1 impacts both of these pathways.
Role in Transcription
As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at Serine 5 and Serine 7 residues. This phosphorylation is a critical step for the initiation and elongation phases of transcription. By inhibiting CDK7, THZ1 prevents the phosphorylation of Pol II, leading to a global downregulation of transcription.[9]
Role in Cell Cycle Control
CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which is responsible for the activating phosphorylation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6.[5] These CDKs are essential for driving the cell cycle through its various phases. THZ1-mediated inhibition of CDK7's CAK activity leads to a reduction in the phosphorylation and activation of these downstream CDKs, resulting in cell cycle arrest.[5]
Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by THZ1.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of (E/Z)-THZ1 dihydrochloride.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
Materials:
-
Recombinant CDK7/Cyclin H/MAT1 complex
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound ((E/Z)-THZ1 dihydrochloride)
-
Kinase Buffer
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare a serial dilution of (E/Z)-THZ1 dihydrochloride in DMSO. Further dilute these in the kinase buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the diluted compound or DMSO (vehicle control).
-
Kinase/Antibody Addition: Add a pre-mixed solution of the CDK7 enzyme complex and the Eu-labeled anti-tag antibody to each well.
-
Tracer Addition: Add the kinase tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. For covalent inhibitors like THZ1, time-dependent inhibition can be assessed by varying the pre-incubation time of the inhibitor with the kinase before adding the tracer.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a typical in vitro kinase binding assay.
Cellular Western Blot Analysis for Downstream Target Inhibition
This method is used to assess the effect of THZ1 on the phosphorylation status of its downstream targets within cells.
Materials:
-
Cancer cell line of interest (e.g., Jurkat T-ALL cells)
-
(E/Z)-THZ1 dihydrochloride
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-phospho-CDK1, anti-total CDK1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of (E/Z)-THZ1 dihydrochloride or DMSO for a specified time (e.g., 4 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation of the target proteins relative to total protein levels and the vehicle control.
Conclusion
(E/Z)-THZ1 dihydrochloride is a potent covalent inhibitor of CDK7, with significant activity also against CDK12 and CDK13. This polypharmacology results in the dual inhibition of transcription and cell cycle progression, making it a valuable tool for cancer research. The provided data and protocols offer a framework for the comparative evaluation of THZ1 and its effects on the CDK family of kinases. Further studies are warranted to fully elucidate its selectivity profile against all members of the CDK family.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
A Comparative Analysis of (E/Z)-THZ1 Dihydrochloride and Standard Chemotherapy in Preclinical Cancer Models
(E/Z)-THZ1 dihydrochloride (B599025) , a selective and covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), has emerged as a promising therapeutic agent in various preclinical cancer models.[1][2] Its unique mechanism of action, which involves the irreversible inhibition of CDK7 and subsequent disruption of transcriptional regulation, sets it apart from traditional cytotoxic chemotherapy.[2] This guide provides a detailed comparison of the efficacy of (E/Z)-THZ1 dihydrochloride versus standard chemotherapy regimens in T-cell acute lymphoblastic leukemia (T-ALL), small cell lung cancer (SCLC), and MYCN-amplified neuroblastoma, supported by experimental data from preclinical studies.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapy agents primarily induce cytotoxicity through mechanisms such as DNA damage or disruption of microtubule dynamics, affecting all rapidly dividing cells. In contrast, (E/Z)-THZ1 dihydrochloride targets the fundamental process of transcription. As a CDK7 inhibitor, it prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including key oncogenes.[3][4] This targeted approach offers the potential for greater selectivity towards cancer cells that are highly dependent on specific transcriptional programs for their survival and proliferation.
Diagram of the (E/Z)-THZ1 Dihydrochloride Signaling Pathway
Caption: Mechanism of (E/Z)-THZ1 dihydrochloride action.
Efficacy in T-Cell Acute Lymphoblastic Leukemia (T-ALL)
T-ALL is an aggressive hematologic malignancy. Standard treatment involves intensive multi-agent chemotherapy, including drugs like vincristine (B1662923), an anthracycline (e.g., doxorubicin), and corticosteroids.
(E/Z)-THZ1 dihydrochloride has demonstrated potent anti-leukemic activity in preclinical T-ALL models. Studies have shown that THZ1 induces apoptosis and inhibits the proliferation of T-ALL cell lines at nanomolar concentrations. This effect is largely attributed to the suppression of the RUNX1 transcription factor, a key dependency in this cancer type.[2]
| Treatment | Cell Line | Metric | Result | Reference |
| (E/Z)-THZ1 | Jurkat | IC50 | 50 nM | [2] |
| (E/Z)-THZ1 | Loucy | IC50 | 0.55 nM | [2] |
| Vincristine | CCRF-CEM | IC50 | ~1.5 nM | [5] |
| Vincristine | Jurkat | IC50 | ~2.5 nM | [5] |
Note: Direct head-to-head in vivo comparisons between THZ1 and a full standard T-ALL regimen are limited in the reviewed literature. The table above presents IC50 values from different studies for context.
Efficacy in Small Cell Lung Cancer (SCLC)
SCLC is an aggressive neuroendocrine tumor with a poor prognosis. The standard first-line treatment for extensive-stage SCLC is a combination of a platinum agent (cisplatin or carboplatin) and etoposide (B1684455).
A direct comparison in a genetically engineered mouse model of SCLC has shown that THZ1 monotherapy is as effective as the standard-of-care cisplatin-etoposide combination in inhibiting tumor growth. Notably, THZ1 was well-tolerated, with no significant weight loss observed in the treated mice, a common side effect of chemotherapy.
| Treatment | Animal Model | Metric | Result | Reference |
| (E/Z)-THZ1 (10 mg/kg, i.p., BID) | SCLC GEMM | Tumor Growth | Significant inhibition, comparable to Cis/Eto | [6] |
| Cisplatin (B142131)/Etoposide | SCLC GEMM | Tumor Growth | Significant inhibition | [6] |
| Vehicle Control | SCLC GEMM | Tumor Growth | Progressive disease | [6] |
Efficacy in MYCN-Amplified Neuroblastoma
High-risk neuroblastoma, particularly with MYCN amplification, has a poor outcome. Standard treatment is intensive and includes multi-agent chemotherapy with drugs such as cyclophosphamide, doxorubicin (B1662922), and vincristine.
(E/Z)-THZ1 dihydrochloride has shown remarkable efficacy in preclinical models of MYCN-amplified neuroblastoma. By inhibiting CDK7, THZ1 preferentially downregulates the transcription of super-enhancer-associated genes, including the MYCN oncogene itself. This leads to significant tumor regression in vivo.[4]
| Treatment | Animal Model | Metric | Result | Reference |
| (E/Z)-THZ1 (10 mg/kg, i.v.) | MYCN-amplified Neuroblastoma Xenograft | Tumor Growth | Significant regression | [4] |
| Vehicle Control | MYCN-amplified Neuroblastoma Xenograft | Tumor Growth | Progressive disease | [4] |
| Cyclophosphamide/Doxorubicin | Neuroblastoma Xenograft | Tumor Growth | Varies by study, generally shows tumor inhibition | [7] |
| Vincristine/Doxorubicin | Neuroblastoma Xenograft | Tumor Growth | Varies by study, generally shows tumor inhibition | [8] |
Experimental Protocols
In Vivo Xenograft Studies
A generalized protocol for assessing in vivo efficacy is as follows:
Diagram of a General In Vivo Xenograft Experimental Workflow
Caption: A typical workflow for preclinical in vivo xenograft studies.
-
Cell Line and Animal Models:
-
T-ALL: Jurkat or patient-derived xenograft (PDX) cells are injected intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID).[9]
-
SCLC: Genetically engineered mouse models (GEMMs) that spontaneously develop SCLC are often used.
-
Neuroblastoma: MYCN-amplified human neuroblastoma cell lines (e.g., Kelly, IMR-32) are implanted subcutaneously or orthotopically into immunodeficient mice.[10]
-
-
Drug Formulation and Administration:
-
(E/Z)-THZ1 dihydrochloride is typically formulated in a vehicle such as 10% DMSO in a solution suitable for intravenous (i.v.) or intraperitoneal (i.p.) injection. A common dose is 10 mg/kg, often administered twice daily.[11]
-
Standard chemotherapy agents are formulated according to established protocols for animal studies. For example, cisplatin and etoposide are dissolved in saline for i.p. injection.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers for subcutaneous models.
-
For disseminated disease models like T-ALL, disease progression is monitored by bioluminescence imaging (if cells are luciferase-tagged) and overall survival.
-
Body weight is monitored as an indicator of systemic toxicity.
-
At the end of the study, tumors are often excised for histological and molecular analysis.
-
In Vitro Cell Viability Assays
-
Cell Culture: Cancer cell lines are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of (E/Z)-THZ1 dihydrochloride or standard chemotherapy drugs.
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Conclusion
Preclinical data strongly suggest that (E/Z)-THZ1 dihydrochloride is a potent anti-cancer agent with a distinct mechanism of action from standard chemotherapy. Its ability to target transcriptional dependencies in cancers like T-ALL, SCLC, and MYCN-amplified neuroblastoma provides a strong rationale for its continued clinical development. In the case of SCLC, it has demonstrated comparable efficacy to the standard of care with a potentially more favorable toxicity profile in a preclinical model. While more direct, head-to-head comparative studies are needed, particularly for T-ALL and neuroblastoma, the existing evidence positions (E/Z)-THZ1 dihydrochloride as a promising targeted therapy that could address unmet needs in these aggressive malignancies.
References
- 1. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer [dspace.mit.edu]
- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 3. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibition suppresses super-enhancer-linked oncogenic transcription in MYCN-driven cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vincristine could partly suppress stromal support to T-ALL blasts during pegylated arginase I treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclophosphamide/doxorubicin vs. cisplatin/teniposide in the treatment of children older than 12 months of age with disseminated neuroblastoma: a Pediatric Oncology Group Randomized Phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of resistance to vincristine and doxorubicin in neuroblastoma alters malignant properties and induces additional karyotype changes: a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human T-ALL Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroblastoma xenograft models demonstrate the therapeutic potential of 177Lu-octreotate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Covalent CDK7 Inhibitor THZ1 Potently Induces Apoptosis in Multiple Myeloma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (E/Z)-THZ1 Dihydrochloride Combination Therapies in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
(E/Z)-THZ1 dihydrochloride, a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), has emerged as a promising therapeutic agent in various cancers. Its primary mechanism involves the inhibition of transcriptional machinery, leading to the downregulation of key oncogenes and anti-apoptotic proteins.[1][2] To enhance its anti-cancer efficacy and overcome potential resistance, numerous studies have explored its synergistic effects in combination with other therapeutic agents. This guide provides a comparative overview of key preclinical studies on THZ1 combination therapies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
I. Quantitative Comparison of THZ1 Combination Therapies
The following tables summarize the synergistic effects of THZ1 in combination with various anti-cancer agents across different cancer types. The Combination Index (CI) is a quantitative measure of drug synergism, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of THZ1 Combination Therapy on Cancer Cell Viability
| Cancer Type | Combination Partner | Cell Lines | Key Findings | Combination Index (CI) | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | CB-839 (Glutaminase Inhibitor) | H1299, H292 | Remarkable inhibition of cell growth at low doses of THZ1 (10 nM). | Not explicitly stated, but synergistic effect reported. | [3] |
| Non-Small Cell Lung Cancer (NSCLC) | LY2228820 (p38α Inhibitor) | A549, H292, H1975, PC9 | Synergistic inhibition of cancer cell proliferation. | Mean CI < 0.8 | [4] |
| Gastrointestinal Stromal Tumors (GIST) | Imatinib | GIST-T1, GIST-882 | Strong synergistic effects in inhibiting cell viability. | Synergism confirmed. | [5] |
| Multiple Myeloma (MM) | Carfilzomib (B1684676), Venetoclax (B612062) | MM.1S, U266 | THZ1 significantly increased carfilzomib and venetoclax lethality. | Synergism confirmed. | [1] |
| Neuroblastoma (MYCN-amplified) | Ponatinib, Lapatinib | Kelly, NGP | Synergistically induced apoptosis in neuroblastoma cells. | Synergism confirmed. | [6] |
| Urothelial Carcinoma (UC) | Gemcitabine | T24, BFTC-905 | THZ1 potentiated gemcitabine-induced cytotoxicity. | Not explicitly stated, but synergistic effect reported. | [7] |
| Cholangiocarcinoma (CCA) | ABT-263 (BCL2/BCL-XL Inhibitor) | HuCCT1, HuH28, RBE | Synergistically induced apoptosis. | Not explicitly stated, but synergistic effect reported. | [8] |
| Small Cell Lung Cancer (SCLC) | Topotecan | DMS114, H69, H82 | Synergistically cytotoxic combination. | Loewe synergy score calculated. | [9] |
| Renal Cell Carcinoma (RCC) | Temsirolimus | 786-O, ACHN | THZ1 acted synergistically with temsirolimus. | Not explicitly stated, but synergistic effect reported. | [10] |
Table 2: In Vivo Efficacy of THZ1 Combination Therapies
| Cancer Type | Combination Partner | Animal Model | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | LY2228820 (p38α Inhibitor) | H292 Xenograft | Enforced antitumor effect compared to each drug alone. | [4] |
| Non-Small Cell Lung Cancer (NSCLC) | Anti-PD-1 Therapy | Syngeneic mouse models | Synergized with anti-PD-1 therapy by recruiting infiltrating CD8+ T cells. | [4][11] |
| Gastrointestinal Stromal Tumors (GIST) | Imatinib | GIST-T1 Xenograft | Combination treatment enhanced tumor growth inhibition. | [5] |
| Multiple Myeloma (MM) | Not specified in abstracts | MM Xenograft Model | Significantly improved survival with minimal toxicity. | [1] |
| Urothelial Carcinoma (UC) | Gemcitabine | Xenograft nude mouse model | THZ1 enhanced the antitumor effect of gemcitabine. | [7] |
| Cholangiocarcinoma (CCA) | ABT-263 | HuCCT1 Xenograft | Combination treatment significantly suppressed tumor growth. | [8] |
| Renal Cell Carcinoma (RCC) | Temsirolimus | 786-O Xenograft | Combination treatment further suppressed tumor growth compared to individual agents. | [10] |
II. Experimental Protocols
This section provides a detailed methodology for key experiments cited in the studies to allow for replication and further investigation.
Cell Viability and Synergy Assays
-
Reagents: THZ1 dihydrochloride, combination partner drug, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin (B12071052), Cell Counting Kit-8 (CCK-8) or similar viability assay reagent.
-
Cell Culture: Cancer cell lines are cultured in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of THZ1, the combination drug, or the combination of both for 48-96 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug.
-
Determine the synergistic effect using the Combination Index (CI) calculated with software like CalcuSyn or Combenefit, based on the Chou-Talalay method.[1][9]
-
Apoptosis Assays
-
Reagents: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, binding buffer.
-
Procedure:
-
Treat cells with THZ1, the combination drug, or the combination for the desired time.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[3][8]
-
Western Blot Analysis
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, and enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Lyse treated cells in RIPA buffer with inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[5][7]
-
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice or other immunocompromised mouse strains.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1x10^6 to 5x10^6 cells) into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, THZ1 alone, combination drug alone, and combination of THZ1 and the other drug).
-
Administer the drugs via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined schedule and dosage.
-
Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length × width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).[4][5][7][8][10]
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by THZ1 combination therapies and representative experimental workflows.
Caption: General mechanism of action of THZ1 in inhibiting transcription.
Caption: Logic of synergistic effect in THZ1 combination therapy.
Caption: A representative workflow for in vitro combination studies.
This guide provides a snapshot of the current landscape of THZ1 combination therapy research. The synergistic interactions observed across a range of cancers and with various drug classes highlight the potential of THZ1 as a cornerstone of combination regimens. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THZ1 suppresses human non-small-cell lung cancer cells in vitro through interference with cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The covalent CDK7 inhibitor THZ1 enhances temsirolimus-induced cytotoxicity via autophagy suppression in human renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CDK7 as a Target of (E/Z)-THZ1 Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (E/Z)-THZ1 dihydrochloride (B599025), a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), against other notable CDK7 inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to validate CDK7 as the primary target of THZ1 and highlight its therapeutic potential in oncology.
Introduction to CDK7 and the Role of THZ1
Cyclin-Dependent Kinase 7 (CDK7) is a critical therapeutic target in cancer due to its dual function in regulating both the cell cycle and transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, thereby driving cell cycle progression.[1][2][3] Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a crucial step for transcription initiation and elongation.[1][2]
(E/Z)-THZ1 dihydrochloride (hereafter referred to as THZ1) is a selective and potent covalent inhibitor of CDK7 with an IC50 of 3.2 nM.[4][5][6][7] Its mechanism of action involves irreversibly binding to a unique cysteine residue (Cys312) located outside of the ATP-binding pocket of CDK7.[1][8] This covalent modification leads to sustained inhibition of CDK7's kinase activity, resulting in cell cycle arrest and broad downregulation of transcription.[2][9]
Comparative Analysis of CDK7 Inhibitors
The following tables summarize the quantitative data for THZ1 and other CDK7 inhibitors, providing a clear comparison of their potency and cellular effects.
Table 1: Biochemical Potency of CDK7 Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Key Features |
| (E/Z)-THZ1 dihydrochloride | Covalent | CDK7 | 3.2[1][4][5] | High potency and selectivity, targets a unique cysteine. |
| SY-1365 | Covalent | CDK7 | Data not readily available | Has been in clinical trials.[1] |
| Samuraciclib (CT7001) | ATP-competitive | CDK7 | Data not readily available | Orally bioavailable, in clinical development.[1] |
| BS-181 | ATP-competitive | CDK7 | ~21[1] | Reversible inhibitor. |
| ICEC0942 | ATP-competitive | CDK7 | ~4[1] | Potent and selective reversible inhibitor. |
| YKL-5-124 | Covalent | CDK7 | Data not readily available | High selectivity for CDK7.[2] |
Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Jurkat | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50[8] |
| Loucy | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.55[8] |
Experimental Validation of CDK7 as the Target of THZ1
Validating that the cellular effects of THZ1 are a direct result of CDK7 inhibition is crucial. This is achieved through a series of key experiments detailed below.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of THZ1 against CDK7.
Protocol:
-
Prepare serial dilutions of THZ1 in a suitable buffer (e.g., DMSO).
-
In a multi-well plate, combine the recombinant CDK7/Cyclin H/MAT1 complex, a fluorescently labeled peptide substrate, and the diluted THZ1.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization or luminescence-based ADP detection).[3]
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[3]
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of THZ1 to CDK7 in a cellular context.
Protocol:
-
Treat cultured cells with THZ1 or a vehicle control (DMSO) for a specific duration.
-
Harvest and wash the cells, then resuspend them in a lysis buffer.
-
Divide the cell lysates into aliquots and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples and centrifuge to separate soluble proteins from aggregated proteins.
-
Analyze the soluble fractions by Western blotting using an antibody specific for CDK7.
-
An increased thermal stability of CDK7 in the THZ1-treated samples compared to the control indicates direct target engagement.[10]
Western Blot Analysis of Downstream Substrates
Objective: To assess the effect of THZ1 on the phosphorylation of known CDK7 substrates.
Protocol:
-
Treat cancer cells with various concentrations of THZ1 or DMSO for a set time (e.g., 4-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated forms of CDK7 substrates, such as RNA Polymerase II CTD (Serine 2, 5, and 7).[9][11][12]
-
Use antibodies against total protein levels of the substrates and a loading control (e.g., GAPDH or Actin) for normalization.[11]
-
A dose-dependent decrease in the phosphorylation of these substrates confirms the inhibition of CDK7 activity in cells.
Visualizing the Mechanism and Validation Workflow
The following diagrams illustrate the signaling pathway of CDK7 and the experimental workflow for validating THZ1's on-target activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
A Comparative Guide to (E/Z)-THZ1 Dihydrochloride and Other Covalent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, covalent kinase inhibitors have emerged as a powerful class of drugs, offering high potency and prolonged duration of action. This guide provides an objective comparison of (E/Z)-THZ1 dihydrochloride (B599025), a potent covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), with other notable covalent kinase inhibitors, including those targeting different kinases to provide a broader context. The comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Introduction to Covalent Kinase Inhibitors
Covalent inhibitors form a stable, irreversible bond with their target protein, typically by reacting with a nucleophilic amino acid residue, most commonly cysteine, within or near the active site.[1][2] This mechanism of action can lead to enhanced potency, selectivity, and a pharmacodynamic effect that is dissociated from the inhibitor's pharmacokinetic profile.[3] (E/Z)-THZ1 dihydrochloride is a selective inhibitor of CDK7, a key regulator of transcription and cell cycle progression.[4][5][6] It covalently binds to a unique cysteine residue (Cys312) located outside the canonical kinase domain of CDK7.[7][8]
Performance Comparison
This section provides a head-to-head comparison of (E/Z)-THZ1 dihydrochloride with other covalent inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. For a broader perspective, we have included well-established covalent inhibitors targeting other kinases, such as Ibrutinib (B1684441) (BTK inhibitor) and Afatinib (B358) (EGFR inhibitor).
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency against its intended target and its selectivity over other kinases. High selectivity minimizes off-target effects and potential toxicity.
| Inhibitor | Primary Target(s) | Type | IC50/Kᵢ | Selectivity Profile | Reference(s) |
| (E/Z)-THZ1 dihydrochloride | CDK7 | Covalent | 3.2 nM (IC50) | Also inhibits CDK12 and CDK13 | [4][9] |
| YKL-5-124 | CDK7 | Covalent | 9.7 nM (IC50 for CDK7/Mat1/CycH), 53.5 nM (IC50 for CDK7) | >100-fold selective over CDK2 and CDK9; inactive against CDK12 and CDK13 | [10][11] |
| SY-1365 | CDK7 | Covalent | - | Selective for CDK7 | [12] |
| Ibrutinib | BTK | Covalent | 0.5 nM (IC50) | Also inhibits other kinases with a cysteine in the active site | [13] |
| Afatinib | EGFR, HER2, HER4 | Covalent | 0.5 nM (EGFR), 14 nM (HER2) (IC50) | Irreversible ErbB family blocker | [14][15] |
Pharmacokinetic Properties
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion of a drug. These parameters are crucial for determining dosing regimens and predicting in vivo efficacy.
| Inhibitor | Animal Model | Route | Tmax | Half-life (t½) | Key Findings & Citations |
| (E/Z)-THZ1 | Mouse | i.v. | - | 45 minutes | Short half-life may limit clinical performance.[8] |
| Ibrutinib | Human | Oral | 1-2 hours | 4-6 hours | Rapid absorption and elimination.[1][9][16][17][18] |
| Afatinib | Human | Oral | 2-5 hours | ~37 hours | Time-independent pharmacokinetic characteristics.[14][15][19][20] |
Signaling Pathways and Mechanism of Action
(E/Z)-THZ1 and other CDK7 inhibitors exert their effects by targeting the dual functions of CDK7 in regulating the cell cycle and transcription.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of covalent kinase inhibitors.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the purified target kinase.
Objective: To determine the IC50 value of an inhibitor against its target kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK7/Cyclin H/MAT1 complex)
-
Peptide substrate (e.g., biotinylated RNA Polymerase II CTD peptide)
-
Test inhibitor (e.g., THZ1)
-
ATP
-
Kinase reaction buffer
-
Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, combine the kinase, peptide substrate, and diluted inhibitor.
-
For covalent inhibitors, a pre-incubation period is often included to allow for bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time.
-
Terminate the reaction by adding a stop solution.
-
Add detection reagents and measure the signal (e.g., fluorescence).
-
Calculate IC50 values from the dose-response curves.
Cellular Target Engagement Assay
This assay confirms that the inhibitor binds to its intended target within a cellular context.
Objective: To assess the engagement of the inhibitor with its target protein in live cells.
Procedure (Competitive Binding Assay):
-
Treat cells with the test inhibitor or vehicle control.
-
Lyse the cells.
-
Incubate the lysates with a biotinylated version of a known covalent probe for the target kinase (e.g., bio-THZ1 for CDK7).
-
Perform a pulldown using streptavidin beads.
-
Analyze the pulled-down fraction by Western blotting for the target kinase. A reduction in the amount of pulled-down target in the inhibitor-treated samples indicates successful target engagement.[21][22][23][24]
Western Blot for Downstream Signaling
This assay measures the effect of the inhibitor on the phosphorylation of downstream substrates, providing evidence of target inhibition in a cellular context.
Objective: To assess the inhibition of RNA Polymerase II CTD phosphorylation following CDK7 inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Pol II Ser5, anti-total Pol II)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the inhibitor for a specified time.
-
Prepare whole-cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies, followed by secondary antibodies.
-
Visualize protein bands using a chemiluminescence imaging system.[25][26][27]
Cell Viability Assay
This assay determines the effect of the inhibitor on cell proliferation and survival.
Objective: To determine the GI50 (concentration that inhibits cell growth by 50%) of an inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with serial dilutions of the inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure luminescence, which is proportional to the number of viable cells.
-
Calculate GI50 values from the dose-response curves.
Conclusion
(E/Z)-THZ1 dihydrochloride is a potent covalent inhibitor of CDK7 with demonstrated anti-proliferative effects in various cancer models.[32][33][34] Its polypharmacology, targeting CDK7, CDK12, and CDK13, contributes to its broad transcriptional suppression.[9] In contrast, inhibitors like YKL-5-124 offer higher selectivity for CDK7, providing a more precise tool for dissecting the specific roles of this kinase. The choice of inhibitor will depend on the specific research question and the desired biological outcome. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of these and other covalent kinase inhibitors.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csmres.co.uk [csmres.co.uk]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 6. THZ1 2HCl | CDK | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drugs.com [drugs.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. ovid.com [ovid.com]
- 20. Pharmacokinetics of afatinib in subjects with mild or moderate hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. genesandcancer.com [genesandcancer.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 29. promega.com [promega.com]
- 30. ch.promega.com [ch.promega.com]
- 31. benchchem.com [benchchem.com]
- 32. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 33. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Cross-Resistance Profile of (E/Z)-THZ1 Dihydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the mechanisms of resistance to investigational compounds is critical for predicting clinical efficacy and developing rational combination therapies. This guide provides a comprehensive comparison of the cross-resistance profile of (E/Z)-THZ1 dihydrochloride, a covalent inhibitor of cyclin-dependent kinases (CDKs) 7, 12, and 13, with other anti-cancer agents.
The primary mechanism of acquired resistance to THZ1 is the upregulation of ATP-binding cassette (ABC) multidrug transporters, specifically ABCB1 (MDR1) and ABCG2 (BCRP).[1][2][3][4] This leads to increased drug efflux, reducing the intracellular concentration of THZ1 and rendering it less effective.[1] This guide outlines the cross-resistance patterns observed in THZ1-resistant cancer cell lines, supported by experimental data and detailed protocols.
Quantitative Comparison of Drug Sensitivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values, demonstrating the changes in drug sensitivity in THZ1-resistant cell lines compared to their parental, sensitive counterparts.
Table 1: Cross-Resistance in THZ1-Resistant Neuroblastoma (NB) Cells with ABCB1 Upregulation
| Compound | Drug Class | THZ1-Sensitive (THZ1S) IC50 (nM) | THZ1-Resistant (THZ1R) IC50 (nM) | Fold Resistance |
| THZ1 | Covalent CDK7/12/13 Inhibitor | 2-16 | >500 | >30 |
| THZ531 | Covalent CDK12/13 Inhibitor | Potent | Ineffective | High |
| Dinaciclib | Pan-CDK Inhibitor (ABCB1 substrate) | Sensitive | Resistant | High |
| Doxorubicin | Anthracycline (ABCB1 substrate) | Sensitive | Cross-resistant | High |
| E9 | Covalent CDK12 Inhibitor (Not an ABC transporter substrate) | 8-40 | 8-40 | None |
Data synthesized from studies on neuroblastoma cell lines continuously exposed to THZ1.[1]
Table 2: Cross-Resistance in THZ1-Resistant Lung and Breast Cancer Cells
| Cell Line Type | Resistance Mechanism | Cross-Resistance Profile | Drugs with Retained Sensitivity |
| Lung Cancer (SCLC, NSCLC) | ABCG2 Upregulation | Resistant to THZ1 and THZ531.[1] | Dinaciclib, Flavopiridol.[1] |
| Breast Cancer (MCF7) | ABCG2 Upregulation | 13-fold resistance to THZ1.[3] | ICEC0942 (CDK7 inhibitor).[3] |
| Breast Cancer (MCF7) | ABCB1 Upregulation (from ICEC0942 resistance) | 7-fold cross-resistance to THZ1.[3] | Not specified |
This table highlights that the specific ABC transporter upregulated dictates the cross-resistance profile.[1][3]
Signaling Pathways and Resistance Mechanisms
THZ1 exerts its anti-cancer effects by covalently inhibiting CDK7, CDK12, and CDK13. This leads to the suppression of transcription of key oncogenes and survival proteins, such as MYC and MCL1.[1][5] The development of resistance via ABC transporter upregulation effectively bypasses this mechanism by preventing THZ1 from reaching its intracellular targets.
Experimental Protocols
Generation of THZ1-Resistant Cell Lines
A common method for developing THZ1-resistant cell lines involves continuous exposure to the drug.[1][3]
-
Initial Culture: Cancer cell lines sensitive to THZ1 are initially cultured in media containing THZ1 at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells resume a normal growth rate, the concentration of THZ1 is incrementally increased (e.g., by 10 nM) with each passage.
-
Continuous Culture: The cells are continuously cultured in the presence of THZ1 for an extended period (typically 3-8 months) until they are able to proliferate in drug concentrations 20-30 times higher than the IC50 of the parental, sensitive cells.
-
Characterization: The resulting resistant cell population is then characterized without single-cell cloning to assess for changes in morphology, growth rate, and mechanisms of resistance.
Cell Viability and Drug Sensitivity Assays
To determine the IC50 values and assess cross-resistance, cell viability assays are performed.
-
Cell Seeding: Cells (both sensitive and resistant) are seeded into 96-well plates at an appropriate density.
-
Drug Treatment: The following day, cells are treated with a serial dilution of the drugs of interest (e.g., THZ1, dinaciclib, doxorubicin, E9).
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The results are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
References
- 1. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-THZ1 in Combination Cancer Therapy: A Comparative Guide to Synergistic Effects
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide detailing the synergistic effects of the covalent cyclin-dependent kinase 7 (CDK7) inhibitor, (E/Z)-THZ1, with a range of other cancer drugs. This publication provides a comparative analysis of THZ1's performance in combination therapies across various cancer types, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
(E/Z)-THZ1, a potent inhibitor of CDK7, has demonstrated significant promise in preclinical studies by disrupting the transcriptional machinery of cancer cells. This guide consolidates the growing body of evidence that combining THZ1 with other anticancer agents can lead to enhanced therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicity.
Quantitative Analysis of Synergistic Combinations
The synergistic interactions between (E/Z)-THZ1 and other cancer drugs have been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the synergistic effects observed in various cancer cell lines.
Table 1: Synergistic Effects of (E/Z)-THZ1 with Tyrosine Kinase Inhibitors (TKIs)
| Cancer Type | Cell Line(s) | Combination Drug | Combination Index (CI) | Key Findings & Mechanism of Synergy |
| Neuroblastoma (MYCN-amplified) | Kelly, CHP134, BE(2)-C | Ponatinib (B1185), Lapatinib (B449) | CI < 1 for 75% and 90% cell number reduction[1] | Synergistically induces apoptosis with minimal effect on normal cells. The combination synergistically downregulates PNUTS mRNA and protein expression, leading to reduced N-Myc protein levels.[1] |
| HER2+ Breast Cancer (Lapatinib-resistant) | HCC1569, HCC1954, MDAMB453 | Lapatinib | CI < 1 | Enhances cell death in lapatinib-resistant cell lines. |
| Gastrointestinal Stromal Tumor (GIST) | GIST-T1, GIST-882 | Imatinib | CI < 1 | Significantly enhances the inhibition of GIST cell viability and increases apoptosis.[2] |
Table 2: Synergistic Effects of (E/Z)-THZ1 with Chemotherapy Agents
| Cancer Type | Cell Line(s) | Combination Drug | Combination Index (CI) | Key Findings & Mechanism of Synergy |
| Urothelial Carcinoma | T24, BFTC-905 | Gemcitabine | Not explicitly quantified with CI, but significant potentiation of cytotoxicity observed.[3][4] | THZ1 enhances gemcitabine-induced cytotoxicity and apoptosis by suppressing Bcl-2 expression.[3][4] |
| Small Cell Lung Cancer (SCLC) | DMS114, H446, H146 | Topotecan | Synergy confirmed by Loewe synergy score. | THZ1 induces the degradation of RNA Polymerase II, preventing the repair of topotecan-induced DNA damage. |
Table 3: Synergistic Effects of (E/Z)-THZ1 with PARP Inhibitors
| Cancer Type | Cell Line(s) | Combination Drug | Combination Index (CI) | Key Findings & Mechanism of Synergy |
| HR-Proficient Ovarian, Triple-Negative Breast, and Prostate Cancers | OVCAR5, OVCAR3, MDA-MB-231, MDA-MB-468, DU145, PC3 | Olaparib | CI < 1 in all tested cell lines.[5] | The combination shows strong synergistic lethality in preclinical models of HR-proficient cancers.[5] |
Table 4: Synergistic Effects of (E/Z)-THZ1 with Other Targeted Therapies
| Cancer Type | Cell Line(s) | Combination Drug | Combination Index (CI) | Key Findings & Mechanism of Synergy |
| Cholangiocarcinoma | HuCCT1, HuH28 | ABT-263 (Bcl-2/Bcl-xL inhibitor) | CI < 1 | The combination synergistically impairs cell growth and induces apoptosis by downregulating MCL1.[6] |
| Non-Small Cell Lung Cancer (NSCLC) | Lewis lung carcinoma (in vivo) | Anti-PD-1 Therapy | Significant reduction in tumor burden compared to single agents.[7][8] | THZ1 suppresses PD-L1 expression by inhibiting MYC activity and boosts antitumor immunity by increasing infiltrating CD8+ T cells.[7][8] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to enable replication and further investigation.
Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of (E/Z)-THZ1 and the combination drug for 48-72 hours.
-
Viability Assessment: Measure cell viability using assays such as CellTiter-Glo® (Promega), WST-1, or crystal violet staining.
-
Synergy Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn or CalcuSyn. A CI < 1 indicates synergy.
Apoptosis Assays
-
Cell Treatment: Treat cells with (E/Z)-THZ1, the combination drug, or the combination for 24-72 hours.
-
Staining: For flow cytometry, harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.
-
Western Blotting: Analyze protein lysates from treated cells for the expression of apoptosis markers such as cleaved PARP and cleaved Caspase-3.
Western Blotting
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject cancer cells into the flanks of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups: vehicle control, (E/Z)-THZ1 alone, combination drug alone, and the combination of both. Administer drugs via appropriate routes (e.g., intraperitoneal injection, oral gavage).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of (E/Z)-THZ1 in combination with other anticancer agents are often attributed to its ability to target multiple vulnerabilities within cancer cells. The following diagrams illustrate some of the key signaling pathways involved.
THZ1 and TKI Synergy in MYCN-Amplified Neuroblastoma
In MYCN-amplified neuroblastoma, THZ1 in combination with TKIs like ponatinib and lapatinib leads to a synergistic downregulation of PNUTS. This, in turn, reduces the stability of the N-Myc oncoprotein, a key driver of this cancer, leading to enhanced apoptosis.[1]
References
- 1. Combination therapy with the CDK7 inhibitor and the tyrosine kinase inhibitor exerts synergistic anticancer effects against MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of (E/Z)-THZ1 Dihydrochloride
For researchers and scientists at the forefront of drug development, the responsible handling and disposal of chemical compounds like (E/Z)-THZ1 dihydrochloride (B599025), a selective CDK7 inhibitor, are paramount for ensuring laboratory safety and environmental protection.[1][2] This guide provides a detailed, step-by-step procedure for the safe disposal of (E/Z)-THZ1 dihydrochloride, fostering a culture of safety and trust in the laboratory environment.
Note: A specific Safety Data Sheet (SDS) for (E/Z)-THZ1 dihydrochloride was not located. The following procedures are based on best practices for the disposal of potent kinase inhibitors and similar hazardous chemical compounds.[3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and requirements.
Immediate Safety and Handling Precautions
Before commencing any work involving (E/Z)-THZ1 dihydrochloride, it is crucial to review the general safety guidelines for handling potent chemical compounds.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling (E/Z)-THZ1 dihydrochloride in either solid or solution form.[5]
Avoid Exposure: To prevent inhalation of dust or aerosols, handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Direct contact with skin and eyes should be avoided.[5]
Emergency Procedures:
-
In case of accidental contact: Flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
-
If inhaled: Move the individual to fresh air and seek medical help.[5]
-
If swallowed: Rinse the mouth with water and consult a physician.[5]
Disposal Plan: A Step-by-Step Guide
The disposal of (E/Z)-THZ1 dihydrochloride and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the drain.[6][7]
Step 1: Waste Segregation and Collection
Proper segregation of waste is critical for safe and compliant disposal.[6] All materials that have come into contact with (E/Z)-THZ1 dihydrochloride must be segregated from general laboratory waste.[6]
| Waste Stream | Collection Procedure |
| Solid Waste | Collect unused or expired (E/Z)-THZ1 dihydrochloride powder in its original container or a new, clearly labeled, and sealed waste container.[5] Also, collect any materials grossly contaminated with the solid, such as weighing papers and contaminated gloves, in a dedicated hazardous waste container.[7] |
| Liquid Waste | Aqueous and solvent-based solutions containing (E/Z)-THZ1 dihydrochloride must be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[6][7] Do not mix with other solvent waste streams unless compatibility has been confirmed.[7] |
| Sharps Waste | Needles, syringes, or any other sharp objects contaminated with (E/Z)-THZ1 dihydrochloride must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.[6][7] |
| Contaminated Labware | Disposable labware such as pipette tips, tubes, and flasks that have come into contact with the compound should be placed in a designated, sealed hazardous waste bag or container.[6] |
| Empty Containers | "Empty" containers that held (E/Z)-THZ1 dihydrochloride must be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but collecting all rinsates as hazardous waste is the most prudent approach.[7] |
Step 2: Labeling and Storage
Proper labeling and storage of hazardous waste are crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "(E/Z)-THZ1 dihydrochloride," and any other components of the waste mixture.[4][7]
-
Storage: Keep waste containers securely closed except when adding waste.[7] Store the sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area away from general laboratory traffic and incompatible materials.[4][7]
Step 3: Decontamination
All surfaces and equipment that may have come into contact with (E/Z)-THZ1 dihydrochloride should be thoroughly decontaminated. A common procedure involves wiping surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. The cleaning materials used for decontamination should also be disposed of as hazardous waste.[4][6]
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7] Always follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to treat or neutralize the waste unless it is part of an approved protocol from your EHS office.[7]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of (E/Z)-THZ1 dihydrochloride.
References
Personal protective equipment for handling (E/Z)-THZ1 dihydrochloride
(E/Z)-THZ1 dihydrochloride (B599025) is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), playing a crucial role in transcriptional regulation and cell cycle control research. Due to its potent nature, stringent safety protocols are imperative to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides essential safety and logistical information for handling, storage, and disposal of (E/Z)-THZ1 dihydrochloride.
Hazard Identification and Safety Precautions
(E/Z)-THZ1 dihydrochloride is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this compound is Warning .
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling (E/Z)-THZ1 dihydrochloride:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other compatible material. Inspect gloves prior to use. |
| Body Protection | Laboratory Coat | Fully buttoned lab coat. |
| Respiratory Protection | Respirator | Recommended to be used in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols. If not available, use a NIOSH-approved respirator. |
Operational Plan for Safe Handling
A systematic approach to handling (E/Z)-THZ1 dihydrochloride is crucial to minimize risk.
1. Preparation and Weighing:
-
All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Before weighing, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing papers.
-
Clean the weighing area and balance thoroughly after use.
2. Dissolution:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the vial is securely capped.
3. Storage:
-
Store (E/Z)-THZ1 dihydrochloride in a tightly sealed, clearly labeled container.
-
Recommended storage temperature is -20°C for long-term stability.
-
Store in a dry, well-ventilated area away from incompatible materials.
4. Spill Management:
-
In case of a spill, evacuate the area and prevent unprotected personnel from entering.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and decontaminate.
Disposal Plan
(E/Z)-THZ1 dihydrochloride and any contaminated materials must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect unused (E/Z)-THZ1 dihydrochloride powder and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing (E/Z)-THZ1 dihydrochloride must be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with (E/Z)-THZ1 dihydrochloride should be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Management:
-
All waste containers must be in good condition and compatible with the waste they hold.
-
Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "(E/Z)-THZ1 dihydrochloride".
3. Disposal Procedure:
-
All collected (E/Z)-THZ1 dihydrochloride waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not attempt to treat or neutralize the waste unless following a specifically approved protocol from your EHS office.
Experimental Workflow and Safety Diagram
The following diagrams illustrate the safe handling workflow and the logical relationship of safety precautions.
Caption: Workflow for handling (E/Z)-THZ1 dihydrochloride.
Caption: Hierarchy of safety controls for (E/Z)-THZ1 dihydrochloride.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
